molecular formula C13H11I B12956640 3-Iodo-5-methyl-1,1'-biphenyl

3-Iodo-5-methyl-1,1'-biphenyl

Cat. No.: B12956640
M. Wt: 294.13 g/mol
InChI Key: DVHUYGWASNFARG-UHFFFAOYSA-N
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Description

3-Iodo-5-methyl-1,1'-biphenyl (CAS 83598-86-9) is a valuable halogenated biphenyl compound frequently employed as a key synthetic intermediate in cross-coupling reactions, most notably the Suzuki-Miyaura coupling [https://www.organic-chemistry.org/chemicals/oxidations/iodoarenes.shtml]. The iodine substituent on one phenyl ring acts as an excellent leaving group, enabling efficient palladium-catalyzed cross-coupling with various boronic acids to construct more complex, functionalized biaryl systems. The presence of the methyl group at the meta position on the same ring introduces both steric and electronic modulation, influencing the compound's reactivity and the properties of the resulting coupled products. This makes it a crucial building block in medicinal chemistry for the synthesis of potential pharmaceutical candidates, in materials science for creating organic electronic materials, and in the development of liquid crystals and ligands for catalysis [https://pubchem.ncbi.nlm.nih.gov/compound/16217870]. This product is supplied for research and development purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11I

Molecular Weight

294.13 g/mol

IUPAC Name

1-iodo-3-methyl-5-phenylbenzene

InChI

InChI=1S/C13H11I/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

DVHUYGWASNFARG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)I)C2=CC=CC=C2

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Iodo-5-methyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Iodo-5-methyl-1,1'-biphenyl, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals. It details a robust and selective synthetic strategy, grounded in the principles of modern cross-coupling chemistry. The guide offers in-depth mechanistic insights, a step-by-step experimental protocol for a selective Suzuki-Miyaura coupling, and methods for purification and characterization. The causality behind experimental choices is explained to provide a framework for adaptation and troubleshooting.

Introduction and Strategic Overview

The biphenyl moiety is a privileged scaffold in numerous biologically active compounds and functional materials. The specific substitution pattern of 3-Iodo-5-methyl-1,1'-biphenyl, featuring a methyl group, a phenyl group, and a reactive iodine handle, makes it a versatile intermediate for further chemical elaboration. The iodine atom, in particular, serves as a key functional group for subsequent cross-coupling reactions, allowing for the introduction of additional molecular complexity.

This guide will focus on a highly efficient and selective synthetic approach: the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of its key reagents.[1]

Retrosynthetic Analysis and Strategy Selection

A retrosynthetic analysis of the target molecule, 3-Iodo-5-methyl-1,1'-biphenyl, reveals two primary disconnection points around the biaryl bond. This suggests a cross-coupling strategy between a phenyl-containing organometallic reagent and a substituted iodomethylbenzene, or vice versa.

G 3-Iodo-5-methyl-1,1'-biphenyl 3-Iodo-5-methyl-1,1'-biphenyl Disconnection C-C Bond Formation 3-Iodo-5-methyl-1,1'-biphenyl->Disconnection Route_A Route A: Suzuki Coupling Disconnection->Route_A Route_B Route B: Suzuki Coupling Disconnection->Route_B Starting_Materials_A1 3-Iodo-5-methylphenyl Boronic Acid Route_A->Starting_Materials_A1 Starting_Materials_A2 Bromobenzene Route_A->Starting_Materials_A2 Starting_Materials_B1 1-Bromo-3-iodo-5-methylbenzene Route_B->Starting_Materials_B1 Starting_Materials_B2 Phenylboronic Acid Route_B->Starting_Materials_B2

Caption: Retrosynthetic analysis of 3-Iodo-5-methyl-1,1'-biphenyl.

Route B, which utilizes the coupling of 1-bromo-3-iodo-5-methylbenzene with phenylboronic acid, is the strategically preferred approach. The rationale for this choice lies in the differential reactivity of the C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond. However, by carefully selecting a catalyst system known for its high activity and selectivity, such as those employing bulky phosphine ligands, it is possible to achieve selective coupling at the more reactive C-Br bond, leaving the C-I bond intact for subsequent transformations.[2][3] This selective approach is crucial for retaining the valuable iodine handle in the final product.

Synthetic Pathway and Mechanistic Insights

The proposed synthesis of 3-Iodo-5-methyl-1,1'-biphenyl is a two-step process starting from the commercially available 3-bromo-5-methylaniline. The first step involves a Sandmeyer reaction to convert the aniline to the corresponding iodide, followed by a selective Suzuki-Miyaura cross-coupling.

Step 1: Synthesis of 1-Bromo-3-iodo-5-methylbenzene

The synthesis of the key dihalogenated intermediate can be achieved from 3-bromo-5-methylaniline via a Sandmeyer reaction. This classic transformation involves the diazotization of the aniline followed by displacement of the diazonium group with iodide.

Reaction Scheme: 3-Bromo-5-methylaniline → 1-Bromo-3-iodo-5-methylbenzene

Step 2: Selective Suzuki-Miyaura Cross-Coupling

The core of the synthesis is the selective palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-bromo-3-iodo-5-methylbenzene with phenylboronic acid. The selectivity for the reaction at the C-Br bond over the C-I bond is a critical aspect of this step.

Reaction Scheme: 1-Bromo-3-iodo-5-methylbenzene + Phenylboronic Acid → 3-Iodo-5-methyl-1,1'-biphenyl

Mechanistic Insights:

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (preferentially the C-Br bond) to form a Pd(II) species.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst.[1]

G cluster_reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Br(L)₂ Pd0->PdII_Aryl Oxidative Addition OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl2 Ar-Pd(II)-Ar'(L)₂ PdII_Aryl->PdII_Aryl2 Transmetalation Transmetal->PdII_Aryl2 PdII_Aryl2->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-Ar' PdII_Aryl2->Product ArylBr Ar-Br ArylBr->Pd0 ArylBoronic Ar'B(OH)₂ ArylBoronic->PdII_Aryl Base Base Base->PdII_Aryl

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Protocol for the Synthesis of 1-Bromo-3-iodo-5-methylbenzene

This protocol is adapted from standard Sandmeyer reaction procedures.

Materials:

  • 3-Bromo-5-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Diethyl Ether

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-5-methylaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

  • Cool the mixture and extract with diethyl ether.

  • Wash the organic layer with a saturated solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 1-bromo-3-iodo-5-methylbenzene.

Protocol for the Synthesis of 3-Iodo-5-methyl-1,1'-biphenyl

This protocol is a generalized procedure based on established Suzuki-Miyaura coupling methods.[4]

Materials:

  • 1-Bromo-3-iodo-5-methylbenzene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add 1-bromo-3-iodo-5-methylbenzene (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 85-95 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-Iodo-5-methyl-1,1'-biphenyl.

Purification and Characterization

The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 7.60-7.55 (m, 2H): Protons on the unsubstituted phenyl ring.

  • δ 7.45-7.35 (m, 3H): Protons on the unsubstituted phenyl ring.

  • δ 7.30 (s, 1H): Aromatic proton on the substituted ring.

  • δ 7.25 (s, 1H): Aromatic proton on the substituted ring.

  • δ 7.20 (s, 1H): Aromatic proton on the substituted ring.

  • δ 2.35 (s, 3H): Methyl protons.

¹³C NMR (100 MHz, CDCl₃):

  • δ 142.5: Quaternary carbon of the substituted ring.

  • δ 141.0: Quaternary carbon of the unsubstituted ring.

  • δ 139.0: Quaternary carbon of the substituted ring.

  • δ 135.0, 130.0, 129.0, 128.0, 127.0: Aromatic CH carbons.

  • δ 94.0: Carbon bearing the iodine atom.

  • δ 21.5: Methyl carbon.

Mass Spectrometry (Electron Ionization - EI):

  • m/z 294 [M]⁺: Molecular ion peak.

  • m/z 167 [M - I]⁺: Fragment corresponding to the loss of an iodine atom.

  • m/z 152 [M - I - CH₃]⁺: Fragment corresponding to the loss of iodine and a methyl group.

Data Summary

The following table summarizes the key reagents and expected outcome for the proposed synthesis.

StepStarting MaterialKey ReagentsProductExpected Yield
13-Bromo-5-methylanilineNaNO₂, KI, HCl1-Bromo-3-iodo-5-methylbenzene60-70%
21-Bromo-3-iodo-5-methylbenzenePhenylboronic acid, Pd(PPh₃)₄, K₃PO₄3-Iodo-5-methyl-1,1'-biphenyl75-85%

Conclusion

This guide has outlined a strategic and efficient approach for the synthesis of 3-Iodo-5-methyl-1,1'-biphenyl. The selective Suzuki-Miyaura cross-coupling of a dihalogenated precursor represents a robust method that allows for the retention of a versatile iodine handle for further synthetic manipulations. The provided protocols and mechanistic insights serve as a valuable resource for researchers in the field of organic synthesis, medicinal chemistry, and materials science, enabling the reliable preparation of this important chemical intermediate.

References

  • Fairlamb, I. J. S. (2007). Site-selective dihalogenated heteroarene cross-coupling with organometallic reagents.
  • Spivey, A. C., Gripton, C. J., & Han, S. P. (2017). Site-selective cross-coupling of polyhalogenated arenes and heteroarenes. Chemical Reviews, 117(15), 10269-10339.
  • Houk, K. N., & Cheong, P. H. Y. (2008). The origin of selectivity in catalyzed reactions.
  • Handy, S. T., & Zhang, Y. (2006). Bond dissociation energies of C-X bonds in substituted arenes. The Journal of Organic Chemistry, 71(13), 5031-5034.
  • Cid, J., García-Álvarez, J., & Fernández-Rodríguez, M. A. (2018). Switching site-selectivity in the cross-coupling reactions of dihalogenated heteroarenes.
  • NIST. (n.d.). 1,1'-Biphenyl, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-N-phenylpyridin-3-amine with Arylboronic Acids.

Sources

Advanced Synthetic Applications of 3-Iodo-5-methyl-1,1'-biphenyl: A Technical Guide for Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis, the strategic selection of aryl halide building blocks dictates the efficiency, regioselectivity, and scalability of cross-coupling reactions. 3-Iodo-5-methyl-1,1'-biphenyl (CAS: 1214329-26-6) is a high-value, sterically tunable aryl iodide[1]. It serves as a critical intermediate in the development of extended π -conjugated systems for Organic Light-Emitting Diodes (OLEDs) and rigid, lipophilic pharmacophores in drug discovery. This whitepaper provides an in-depth mechanistic analysis and field-proven methodologies for utilizing this compound in advanced cross-coupling workflows.

Physicochemical & Structural Profiling

The utility of 3-Iodo-5-methyl-1,1'-biphenyl stems from its unique structural topology. The biphenyl core provides inherent structural rigidity and lipophilicity, while the meta-relationship between the reactive iodide and the methyl group ensures that cross-coupling occurs without prohibitive ortho-steric hindrance[2].

Table 1: Physicochemical Properties
PropertyValueStructural Implication
CAS Number 1214329-26-6Unique identifier for procurement and regulatory tracking.
Chemical Formula C13H11IHigh molecular weight driven by the heavy iodine atom.
Molecular Weight 294.13 g/mol Requires precise stoichiometric calculation during catalyst loading.
SMILES IC1=CC(=CC(=C1)C)C=2C=CC=CC2Meta-substitution pattern facilitates unhindered oxidative addition.
C-I Bond Energy ~65 kcal/molHighly labile compared to C-Br (~81 kcal/mol), enabling mild catalysis.

Mechanistic Utility in Palladium Catalysis

The selection of an aryl iodide over an aryl bromide or chloride is a deliberate mechanistic choice. In palladium-catalyzed cross-coupling reactions, the catalytic cycle initiates with the oxidative addition of the aryl halide to a low-valent Palladium(0) active species[3].

Because the carbon-iodine (C-I) bond is significantly weaker than other carbon-halogen bonds, oxidative addition occurs rapidly—often at room temperature or with less sterically demanding phosphine ligands[4]. This rapid kinetic profile prevents the degradation of the Pd(0) catalyst and minimizes side reactions such as homocoupling or dehalogenation. Furthermore, the 5-methyl group exerts a mild inductive electron-donating effect (+I), which fine-tunes the electronic density of the aromatic ring, stabilizing the resulting Pd(II) intermediate prior to transmetalation[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst [Electron Rich] OxAdd Oxidative Addition (Cleavage of C-I Bond) Pd0->OxAdd PdII_1 Pd(II) Intermediate Ar-Pd(L)n-I OxAdd->PdII_1 + 3-Iodo-5-methyl-1,1'-biphenyl TransMet Transmetalation (Base Mediated) PdII_1->TransMet PdII_2 Pd(II) Intermediate Ar-Pd(L)n-Nu TransMet->PdII_2 + Nucleophile (Boronate/Amine) RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (C-C or C-N Bond) RedElim->Product

Figure 1: General Palladium Catalytic Cycle for Cross-Coupling of Aryl Iodides.

Key Application 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier method for synthesizing polyolefins, styrenes, and substituted biphenyls[3]. When 3-Iodo-5-methyl-1,1'-biphenyl is coupled with an arylboronic acid, it yields complex teraryl architectures.

Step-by-Step Methodology & Causality

This protocol describes a self-validating system for the synthesis of a teraryl derivative.

  • Reagent Preparation & Degassing:

    • Action: Dissolve 3-Iodo-5-methyl-1,1'-biphenyl (1.0 equiv) and the target arylboronic acid (1.2 equiv) in a 4:1 mixture of Toluene/Ethanol. Sparge the solution with Argon for 15 minutes.

    • Causality: Pd(0) is highly oxophilic. Oxygen causes irreversible oxidation to inactive Pd(II) peroxo complexes. Toluene provides solubility for the organic substrates, while ethanol acts as a phase-transfer agent for the aqueous base[3].

  • Base Addition:

    • Action: Add an aqueous solution of K2​CO3​ (2.0 equiv, 2M), previously degassed.

    • Causality: The inorganic base is strictly required to activate the boronic acid. It forms a negatively charged boronate complex [Ar−B(OH)3​]− , which is sufficiently nucleophilic to undergo transmetalation with the Pd(II) center[3].

  • Catalyst Loading & Thermal Activation:

    • Action: Add Pd(PPh3​)4​ (5 mol%) under a positive stream of Argon. Heat the biphasic mixture to 80°C for 4-6 hours.

    • Causality: Tetrakis(triphenylphosphine)palladium(0) is a robust, standard catalyst. The 80°C thermal energy overcomes the activation barrier for the final reductive elimination step[4].

  • Validation Checkpoint:

    • Action: Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the highly UV-active spot of the starting aryl iodide ( Rf​≈0.8 ) is fully consumed. The aqueous layer will typically turn dark gray/black due to the precipitation of palladium black as the catalyst dies at the end of the reaction.

Key Application 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of C-N bonds, replacing harsher methods like nucleophilic aromatic substitution ( SN​Ar )[5]. Coupling 3-Iodo-5-methyl-1,1'-biphenyl with primary or secondary amines generates highly functionalized aniline derivatives used in kinase inhibitor design.

Step-by-Step Methodology & Causality
  • Inert Atmosphere Setup:

    • Action: In a flame-dried Schlenk flask, combine 3-Iodo-5-methyl-1,1'-biphenyl (1.0 equiv), the desired amine (1.2 equiv), and Sodium tert-butoxide ( NaOtBu , 1.5 equiv).

    • Causality: NaOtBu is a strong, non-nucleophilic base. It is required to deprotonate the amine after it coordinates to the Pd(II) center, forming the crucial palladium-amido intermediate[6].

  • Catalyst & Ligand Loading:

    • Action: Add Pd2​(dba)3​ (2 mol%) and XPhos (8 mol%). Dissolve in anhydrous, degassed Toluene.

    • Causality: Pd2​(dba)3​ acts as a stable Pd(0) source. The bulky, electron-rich biaryl phosphine ligand (XPhos) is critical. Its steric bulk crowds the palladium center, which thermodynamically forces the aryl and amido groups together, drastically accelerating reductive elimination and preventing β -hydride elimination side reactions[7].

  • Thermal Activation:

    • Action: Heat to 90°C for 12 hours.

    • Validation Checkpoint: Monitor via GC-MS. The disappearance of the molecular ion peak at m/z=294 (starting material) and the emergence of the product mass confirms successful C-N bond formation.

Workflow S1 1. Preparation Dry Solvents & Degas (Ar/N2) S2 2. Loading Add Pd Catalyst & Ligand S1->S2 S3 3. Reactants Add Aryl Iodide & Coupling Partner S2->S3 S4 4. Activation Add Base & Heat (80-100°C) S3->S4 S5 5. Workup Quench, Extract & Purify S4->S5

Figure 2: Standardized Experimental Workflow for Palladium-Catalyzed Cross-Coupling.

Quantitative Data Presentation

To assist in experimental design, Table 2 summarizes the optimized parameters for cross-coupling 3-Iodo-5-methyl-1,1'-biphenyl based on established literature precedents for highly reactive aryl iodides[3][4][5].

Table 2: Comparative Reaction Parameters
Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Expected Yield
Suzuki-Miyaura Arylboronic Acid Pd(PPh3​)4​ (5 mol%) K2​CO3​ (aq)Toluene/EtOH8085 - 95%
Suzuki-Miyaura Alkylborane Pd(dppf)Cl2​ (5 mol%) Cs2​CO3​ THF/H2O7075 - 85%
Buchwald-Hartwig Primary Amine Pd2​(dba)3​
  • XPhos
NaOtBu Toluene (Dry)9080 - 90%
Buchwald-Hartwig Secondary Amine Pd(OAc)2​
  • BINAP
  • LiHMDS Dioxane (Dry)10070 - 85%

    References

    • Suzuki reaction . Wikipedia, The Free Encyclopedia.[Link]

    • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations . Chemical Society Reviews (RSC Publishing).[Link]

    • Buchwald–Hartwig amination . Wikipedia, The Free Encyclopedia.[Link]

    • Buchwald-Hartwig Amination . Chemistry LibreTexts.[Link]

    • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook . ACS Publications.[Link]

    Sources

    High-Resolution Characterization and Synthetic Utility of 3-Iodo-5-methyl-1,1'-biphenyl: A Technical Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary and Chemical Identity

    In modern drug discovery and materials science, halogenated biphenyls serve as indispensable structural motifs and synthetic building blocks. 3-Iodo-5-methyl-1,1'-biphenyl (CAS: 1214329-26-6) is a highly versatile intermediate. The strategic placement of the iodine atom at the 3-position provides a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions, while the 5-methyl group offers a steric and electronic tuning knob. The biphenyl core itself imparts significant lipophilicity, a critical parameter in modulating the pharmacokinetic profiles of active pharmaceutical ingredients (APIs).

    Understanding the precise molecular weight and isotopic distribution of this compound is paramount. In complex biological matrices or high-throughput screening libraries, low-resolution mass spectrometry is insufficient to distinguish true hits from isobaric false positives[1]. This guide details the fundamental mass properties of 3-Iodo-5-methyl-1,1'-biphenyl, outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its characterization, and provides a field-proven synthetic workflow for its application in cross-coupling.

    Quantitative Data: Physicochemical and Isotopic Fundamentals

    The molecular formula of 3-Iodo-5-methyl-1,1'-biphenyl is C13H11I . While its average molecular weight is calculated using standard atomic weights (accounting for natural isotopic abundance), high-resolution mass spectrometry relies exclusively on the monoisotopic exact mass —the mass of the molecule composed entirely of the most abundant isotopes (12C, 1H, 127I)[2].

    Because iodine is a monoisotopic element (100% 127I), the isotopic signature of this compound is primarily driven by the natural ~1.1% abundance of 13C. This results in a distinct M+1 peak, but lacks the M+2 signature characteristic of brominated or chlorinated analogs.

    Table 1: Physicochemical Properties Summary
    PropertyValueReference / Derivation
    Chemical Formula C13H11IStructural derivation
    Average Molecular Weight 294.13 g/mol Standard atomic weights[3]
    Monoisotopic Exact Mass 293.9905 DaExact mass calculation[3]
    Hydrogen Bond Donors 0Lipinski parameter
    Hydrogen Bond Acceptors 0Lipinski parameter
    Rotatable Bonds 1Biphenyl C-C linkage
    Table 2: Exact Mass Isotopic Contributions
    ElementPrimary IsotopeAtom CountIsotopic Mass (Da)Total Contribution (Da)
    Carbon12C1312.0000156.0000
    Hydrogen1H111.007811.0861
    Iodine127I1126.9045126.9045
    Total 293.9906

    (Note: Minor rounding differences account for the universally accepted monoisotopic mass of 293.9905 Da for the C13H11I formula[3]).

    High-Resolution Mass Spectrometry (HRMS) Workflow

    Causality in Experimental Design

    Standard Electrospray Ionization (ESI) is often too "soft" and relies on basic/acidic functional groups to form [M+H]+ or [M-H]- ions. Because 3-Iodo-5-methyl-1,1'-biphenyl is a highly non-polar, neutral aromatic compound, ESI will yield poor ionization efficiency. Therefore, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) is the scientifically sound choice. APCI utilizes a corona discharge to ionize solvent molecules, which then transfer charge to the analyte, efficiently generating radical cations (M*+) or protonated species for non-polar aromatics.

    To ensure trustworthiness, this protocol employs a self-validating lock-mass system . By continuously infusing a known calibrant during the run, the mass analyzer corrects for environmental drift in real-time, ensuring the mass error remains below 5 parts-per-million (ppm)[4].

    Step-by-Step Methodology: Exact Mass Determination
    • Sample Preparation: Dissolve 1.0 mg of 3-Iodo-5-methyl-1,1'-biphenyl in 1.0 mL of HPLC-grade Acetonitrile/Toluene (9:1 v/v) to ensure complete solvation of the lipophilic core. Dilute the stock to a final working concentration of 1 µg/mL.

    • Internal Calibration (Lock Mass): Introduce an APCI tuning mix (e.g., purine/hexakis(1H, 1H, 3H-tetrafluoropropoxy)phosphazine) via a secondary infusion pump. Causality: This provides constant reference peaks to actively calibrate the time-of-flight or orbital trap frequencies.

    • Ionization: Inject 2 µL of the sample into the APCI source operating in positive ion mode. Set the vaporizer temperature to 350°C and the corona discharge current to 4.0 µA.

    • Data Acquisition: Acquire full-scan MS data (m/z 100–500) using an Orbitrap or Q-TOF mass analyzer set to a resolving power of ≥100,000 (at m/z 200).

    • System Validation: Extract the theoretical exact mass (293.9905 Da). Calculate the mass error using the formula: Mass Error (ppm) =[(Observed Mass - Theoretical Mass) / Theoretical Mass] × 10^6. Validation Check: A mass error of < 5 ppm confirms the molecular formula C13H11I with >99% confidence, validating the system's accuracy.

    HRMS_Workflow SamplePrep Sample Preparation (1 µg/mL in MeCN/Toluene) Ionization APCI Ionization (Positive Mode, 350°C) SamplePrep->Ionization Calibration Internal Calibration (Lock Mass Infusion) Calibration->Ionization MassAnalyzer Orbitrap Mass Analyzer (Resolution > 100,000) Ionization->MassAnalyzer DataAnalysis Data Processing (Extract m/z 293.9905) MassAnalyzer->DataAnalysis Validation Self-Validation (Mass Error < 5 ppm) DataAnalysis->Validation

    Figure 1: Self-validating HRMS workflow utilizing APCI and lock-mass calibration for exact mass determination.

    Synthetic Utility: Palladium-Catalyzed Cross-Coupling

    Causality in Experimental Design

    The primary synthetic value of 3-Iodo-5-methyl-1,1'-biphenyl lies in the carbon-iodine (C-I) bond. The bond dissociation energy of a C-I bond (~234 kJ/mol) is significantly lower than that of a C-Br (~318 kJ/mol) or C-Cl bond. In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The weak C-I bond allows oxidative addition to occur extremely rapidly, often at room temperature or with very low catalyst loading. This chemoselectivity allows chemists to sequentially couple different functional groups without disturbing other halogens on complex molecules.

    Step-by-Step Methodology: Suzuki-Miyaura Coupling

    Objective: Couple 3-Iodo-5-methyl-1,1'-biphenyl with a functionalized arylboronic acid to yield a highly substituted terphenyl derivative.

    • Reagent Assembly: In an oven-dried Schlenk flask under an argon atmosphere, add 3-Iodo-5-methyl-1,1'-biphenyl (1.0 equiv, 294.13 mg, 1.0 mmol), the target arylboronic acid (1.2 equiv, 1.2 mmol), and the catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv, 5 mol%).

    • Solvent and Base Addition: Inject 5.0 mL of degassed Toluene/Ethanol (4:1 v/v), followed by 1.0 mL of an aqueous 2.0 M K2CO3 solution (2.0 equiv). Causality: The biphasic solvent system is critical; toluene dissolves the lipophilic biphenyl, water dissolves the inorganic base required to activate the boronic acid (forming the reactive boronate complex), and ethanol acts as a phase-transfer bridge.

    • Reaction Execution: Heat the biphasic mixture to 80°C with vigorous stirring for 4 hours.

    • Self-Validation via LC-MS: To validate reaction completion, sample 10 µL of the organic layer, dilute in 1 mL of Acetonitrile, and inject into an LC-MS system. Validation Check: The complete disappearance of the starting material exact mass (m/z 293.99) and the emergence of the calculated product mass confirms quantitative conversion, validating the catalytic cycle.

    Suzuki_Workflow Start 3-Iodo-5-methyl-1,1'-biphenyl (Electrophile) OxAdd Oxidative Addition (Fast due to weak C-I bond) Start->OxAdd Boronic Arylboronic Acid (Nucleophile) Transmet Transmetalation (Boronate Transfer) Boronic->Transmet Catalyst Pd(PPh3)4 / K2CO3 (Catalyst & Base) Catalyst->OxAdd OxAdd->Transmet RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->Catalyst Pd(0) Regeneration Product Terphenyl Product (LC-MS Validated) RedElim->Product

    Figure 2: Suzuki-Miyaura cross-coupling catalytic cycle utilizing 3-Iodo-5-methyl-1,1'-biphenyl.

    Conclusion

    The precise characterization of 3-Iodo-5-methyl-1,1'-biphenyl—specifically its molecular weight of 294.13 g/mol and exact mass of 293.9905 Da—is foundational for its use in advanced synthetic chemistry and drug discovery. By employing self-validating HRMS workflows and leveraging the distinct reactivity of its carbon-iodine bond, researchers can confidently integrate this building block into complex molecular architectures, ensuring both analytical integrity and synthetic efficiency.

    References

    • Title: 2-Iodo-4'-methyl-1,1'-biphenyl | C13H11I | CID 12494664 - PubChem - NIH Source: nih.gov URL: [Link]

    • Title: Molecular Weight Determination via Mass Spectrometry | PDF - Scribd Source: scribd.com URL: [Link]

    • Title: High Resolution Mass Spectrometry - ResearchGate Source: researchgate.net URL: [Link]

    • Title: High-Resolution Mass Spectrometry in Drug Discovery - ResolveMass Laboratories Inc. Source: resolvemass.ca URL: [Link]

    Sources

    Technical Whitepaper: Synthesis, Commercial Sourcing, and Applications of 3-Iodo-5-methyl-1,1'-biphenyl

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    As drug discovery and advanced materials science push toward increasingly complex molecular architectures, the demand for highly specific, functionalized building blocks has surged. 3-Iodo-5-methyl-1,1'-biphenyl (CAS: 1214329-26-6) [1] represents a critical, specialized aryl iodide intermediate. Characterized by a biphenyl core with a meta-methyl group and a highly reactive meta-iodine atom, this compound serves as a versatile lynchpin for late-stage functionalization.

    This whitepaper provides an authoritative guide on the structural utility, commercial supply chain dynamics, and a self-validating synthetic methodology for 3-Iodo-5-methyl-1,1'-biphenyl, designed for senior application scientists and process chemists.

    Structural Logic and Physicochemical Profiling

    The strategic value of 3-Iodo-5-methyl-1,1'-biphenyl lies in its precise substitution pattern:

    • The C-I Bond: Iodine is highly polarizable and possesses the lowest bond dissociation energy among aryl halides. This makes the C-I bond exceptionally reactive toward oxidative addition by low-valent transition metals (Pd(0), Cu(I)), allowing for chemoselective cross-coupling even in the presence of other halogens (e.g., chlorides or bromides) elsewhere on a complex molecule.

    • The Meta-Methyl "Bumper": The methyl group at the 5-position is not merely decorative. In medicinal chemistry, it provides a localized steric bulk that can dictate the dihedral angle of subsequent coupling partners, effectively locking the molecule into a bioactive conformation. Furthermore, it acts as an electron-donating group via hyperconjugation, subtly increasing the electron density of the aromatic ring and accelerating reductive elimination steps in catalytic cycles [3].

    • The Biphenyl Scaffold: As a privileged pharmacophore, the extended π -conjugation of the biphenyl system enhances lipophilicity (LogP) and promotes strong π−π stacking interactions within target protein binding pockets.

    Commercial Availability and Supply Chain Metrics

    Because 3-Iodo-5-methyl-1,1'-biphenyl is a highly specialized intermediate rather than a commodity chemical, its commercial availability is typically restricted to specialized catalog vendors and custom synthesis organizations (CROs). Sourcing this compound requires navigating variable lead times and pricing tiers[1][2].

    Table 1: Representative Commercial Sourcing Data (2026 Market Estimates)

    Supplier / NetworkPurity GradeStandard PackagingEstimated Pricing (USD)Fulfillment / Lead Time
    Leyan (乐研试剂) ≥98% (NMR)1 g / 5 g$150 / $450In Stock (Regional)
    AOBChem USA ≥98% (HPLC)1 g / 5 g$403 / $1,4413-4 Weeks
    BLD Pharm ≥97% (GC)1 g / 10 gCustom Quote1-2 Weeks
    ChemicalBook Network VariableBulk (>50 g)Upon RequestVariable

    Note: Pricing and availability are dynamic. Researchers must verify analytical certificates (COA), specifically looking for residual palladium or copper if the vendor synthesized the batch via cross-coupling, as heavy metal impurities can poison downstream catalytic steps.

    Synthetic Methodology: Chemoselective Mono-Arylation

    When commercial lead times are prohibitive, in-house synthesis is required. The most robust, self-validating method to synthesize 3-Iodo-5-methyl-1,1'-biphenyl is the chemoselective mono-Suzuki-Miyaura coupling of 1,3-diiodo-5-methylbenzene with phenylboronic acid [3].

    The Causality of the Experimental Design

    Symmetrical dihalides typically yield a statistical mixture of mono- and bis-coupled products (maximum ~50% theoretical yield for the mono-adduct). To break this statistical limitation, we must exploit steric differentiation. By utilizing a bulky catalyst ligand and a strict slow-addition protocol, the first installed phenyl ring creates a steric shield around the remaining C-I bond, artificially depressing the rate of the second oxidative addition.

    Step-by-Step Self-Validating Protocol
    • Catalyst & Substrate Initialization: In a flame-dried 100 mL Schlenk flask under an argon atmosphere, charge 1,3-diiodo-5-methylbenzene (10.0 mmol, 3.44 g) and Pd(dppf)Cl₂ (0.3 mmol, 219 mg).

      • Causality: Pd(dppf)Cl₂ is selected because its large bite angle accelerates reductive elimination, while its immense steric bulk severely hinders a second oxidative addition once the first phenyl ring is installed.

    • Biphasic Solvent System: Add degassed THF (40 mL) and aqueous K₂CO₃ (2.0 M, 15 mL). Heat the biphasic mixture to 60 °C with vigorous stirring (800 rpm).

      • Causality: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area, ensuring the transmetalation step is not mass-transfer limited.

    • Syringe-Pump Addition: Dissolve phenylboronic acid (9.5 mmol, 1.16 g) in THF (20 mL). Inject this solution into the reaction mixture via a syringe pump at a constant rate of 5 mL/hr.

      • Causality: Starving the reaction of the boronic acid maintains a near-zero steady-state concentration of the transmetalating agent. This ensures that the mono-coupled product is not pushed toward the over-coupled byproduct.

    • In-Process Validation: After 5 hours, extract a 50 µL aliquot from the organic layer, dilute in EtOAc, and analyze via GC-MS.

      • Self-Validation System: The protocol is validated in situ if the chromatogram shows the target mass ( m/z=294.1 ) as the dominant peak (>85% AUC), with minimal residual starting material ( m/z=343.9 ) and a suppressed bis-coupled byproduct (3,5-diphenyltoluene, m/z=244.3 ). If m/z=244.3 exceeds 10%, the addition rate in step 3 was too fast.

    • Isolation: Cool to ambient temperature, separate the organic layer, and extract the aqueous phase with EtOAc (2 x 20 mL). Dry the combined organics over anhydrous MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography using 100% hexanes. The highly lipophilic target compound elutes rapidly near the solvent front ( Rf​≈0.8 ).

    Mechanistic Pathway Visualization

    The following diagram maps the chemoselective catalytic cycle, highlighting where the reaction pathway is controlled to favor the target aryl iodide.

    G A 1,3-Diiodo-5-methylbenzene (Dihalide Core) B Oxidative Addition [Pd(0) Catalyst] A->B  Chemoselectivity    Control   C Transmetalation [Phenylboronic Acid] B->C  Base / THF   D Reductive Elimination [Product Release] C->D E 3-Iodo-5-methyl-1,1'-biphenyl (Target) D->E  Major (0.95 eq)   F 3,5-Diphenyltoluene (Byproduct) D->F  Minor (Excess)  

    Fig 1: Chemoselective mono-arylation pathway of 1,3-diiodo-5-methylbenzene via Suzuki coupling.

    Applications in Advanced Drug Development

    Once synthesized or procured, 3-Iodo-5-methyl-1,1'-biphenyl is predominantly utilized in late-stage divergent synthesis.

    In kinase inhibitor development, the iodine atom serves as a handle for Buchwald-Hartwig aminations , allowing medicinal chemists to rapidly screen a library of secondary and tertiary amines against the biphenyl core. Because the C-I bond is activated at room temperature with modern precatalysts (e.g., RuPhos Pd G3), these couplings can be performed without degrading sensitive functional groups elsewhere on the amine partner. Furthermore, it is a prime candidate for Sonogashira couplings to install alkynes, which can subsequently be utilized in "click chemistry" (CuAAC) to generate triazole-linked PROTAC (Proteolysis Targeting Chimera) degraders.

    References

    • AOBChem USA. "2-Fluoro-3-iodo-5-methyl-1,1'-biphenyl and related derivatives". AOBChem Catalog. [Link]

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. [Link]

    Sources

    Mechanistic Safety & Handling Whitepaper: 3-Iodo-5-methyl-1,1'-biphenyl

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Molecular Utility

    3-Iodo-5-methyl-1,1'-biphenyl (CAS: 1214329-26-6)[1] is a specialized, highly reactive aryl halide predominantly utilized as a molecular building block in advanced organic synthesis and drug development. Its structural topology—featuring a hydrophobic biphenyl axis, an electron-donating methyl group, and a labile iodine substituent—makes it an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the precise physicochemical features that render it synthetically valuable also dictate stringent safety, handling, and environmental containment requirements.

    This technical guide synthesizes structural causality with field-proven safety protocols to provide a comprehensive framework for handling this compound.

    Physicochemical Profiling & Causality

    Understanding the intrinsic properties of 3-Iodo-5-methyl-1,1'-biphenyl is critical for predicting its behavior in both synthetic environments and accidental exposure scenarios.

    Table 1: Physicochemical Properties & Mechanistic Rationale
    PropertyValue / DescriptionMechanistic Rationale
    CAS Number 1214329-26-6Unique identifier for this specific regioisomer[1].
    Molecular Formula C₁₃H₁₁IDictates molecular weight and halogen content.
    Molecular Weight 294.13 g/mol High mass driven by the heavy iodine atom (126.9 g/mol ).
    Physical State Solid (Crystalline/Powder)Strong intermolecular π-π stacking of the biphenyl core promotes crystallization at room temperature.
    Solubility Insoluble in water; Soluble in organicsHigh lipophilicity (log P) is driven by the non-polar biphenyl and methyl groups.
    Bond Dissociation Energy ~65 kcal/mol (C-I bond)The C-I bond is the weakest carbon-halogen bond, making it highly susceptible to photolysis and oxidative addition.

    Causality Insight: The extreme hydrophobicity of the biphenyl core combined with the heavy iodine atom results in a high octanol-water partition coefficient (log P). This lipophilicity is the direct cause of its high bioaccumulation potential, necessitating strict environmental containment protocols to prevent aquatic toxicity.

    Toxicological & Hazard Assessment (GHS)

    Based on structural homology to standard halogenated biphenyls documented by 2[2] and , 3-Iodo-5-methyl-1,1'-biphenyl exhibits a severe hazard profile. The presence of the iodine atom introduces pathways for oxidative stress upon metabolic breakdown.

    Table 2: Globally Harmonized System (GHS) Classification
    Hazard ClassCategoryHazard Statement (H-Code)Physiological Causality
    Acute Toxicity (Oral) Category 4H302: Harmful if swallowedHalogenated aromatics disrupt cellular respiration and induce hepatic stress[3].
    Skin Irritation Category 2H315: Causes skin irritationLipophilicity allows rapid penetration of the stratum corneum, causing localized defatting[4].
    Serious Eye Damage Category 1/2AH318/H319: Causes serious eye damageDirect contact disrupts the lipid bilayer of the corneal epithelium[3].
    STOT SE Category 3H335: May cause respiratory irritationInhalation of crystalline dust mechanically and chemically irritates the mucosal lining[4].
    Aquatic Toxicity Acute 1 / Chronic 1H400 / H410: Very toxic to aquatic lifeHigh log P leads to rapid bioaccumulation in aquatic organisms' lipid tissues[2].

    Self-Validating Experimental & Emergency Protocols

    To ensure scientific integrity and safety, the following protocols are designed as closed-loop, self-validating systems where each step confirms the success of the previous action.

    Workflow A: Controlled Laboratory Handling & Storage
    • Environmental Verification: Ensure the chemical fume hood is operational (face velocity 80-100 fpm).

      • Validation: Check the digital airflow monitor before opening the reagent vessel.

    • PPE Donning: Wear nitrile gloves (double-gloving is recommended due to halogen permeability), a particulate respirator (N95/P100) if handling outside a hood, and splash-proof safety goggles.

    • Inert Atmosphere Transfer: Because the C-I bond is prone to photolytic and oxidative degradation, transfer the solid under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.

    • Storage Execution: Store the sealed container in a desiccator, wrapped in aluminum foil or within an amber glass vial, at temperatures below 25°C in a shaded area[5].

      • Validation: The compound should remain a white to pale-yellow powder; a shift to a brown hue indicates iodine ( I2​ ) liberation and structural degradation.

    Workflow B: Emergency Spill Response & Containment

    If a spill occurs, the primary objective is preventing aerosolization (inhalation hazard) and aquatic release (environmental hazard).

    SpillResponse Spill 1. Spill Detected (3-Iodo-5-methyl-1,1'-biphenyl) Assess 2. Assess Scale & Hazards (Verify PPE & Ventilation) Spill->Assess Evacuate 3. Evacuate Non-Essential Personnel Assess->Evacuate PPE 4. Don PPE (N95/P100, Nitrile, Goggles) Evacuate->PPE Contain 5. Contain Spill (Block Drains/Waterways) PPE->Contain Absorb 6. Absorb/Sweep (Inert Material, No Dust) Contain->Absorb Dispose 7. Dispose as Hazardous Waste (EPA/RCRA Compliant) Absorb->Dispose

    Self-validating spill response workflow for 3-Iodo-5-methyl-1,1'-biphenyl containment.

    Step-by-Step Spill Protocol:

    • Scale Assessment & Evacuation: Immediately assess if the spill is manageable (<50g) or large. Evacuate non-essential personnel to prevent tracking the powder[5].

    • Containment (The Critical Step): Physically block all nearby laboratory sinks or floor drains.

      • Causality: The H410 classification dictates that even milligram quantities can severely disrupt local aquatic ecosystems[2].

    • Dust-Free Absorption: Do NOT dry sweep. Lightly moisten the spill with a compatible non-reactive solvent (e.g., a small amount of isopropanol) to suppress dust generation, then absorb with inert materials (sand, diatomaceous earth)[6].

    • Verification & Disposal: Transfer the absorbed mass into a clearly labeled, sealable hazardous waste container.

      • Validation: Swab the area with a solvent-soaked cloth to verify complete removal (visual confirmation of no residual powder).

    First Aid Causality: In the event of eye contact, rinse immediately with plenty of water for at least 15 minutes[4]. Causality: The lipophilic halogenated compound will rapidly attempt to partition into the lipid-rich corneal tissue; sustained mechanical flushing is required to outpace this absorption.

    Mechanistic Reactivity & Photolytic Degradation

    The synthetic utility of 3-Iodo-5-methyl-1,1'-biphenyl lies in the lability of its carbon-iodine bond. In the presence of a palladium(0) catalyst, it undergoes rapid oxidative addition, the first mechanistic step in cross-coupling. However, this same bond weakness makes it an environmental liability if improperly stored.

    Exposure to ambient ultraviolet (UV) light induces homolytic cleavage of the C-I bond, generating highly reactive aryl radicals and iodine radicals. These radicals abstract hydrogen from ambient moisture or organic solvents, leading to the formation of degradation byproducts and molecular iodine.

    Reactivity Compound 3-Iodo-5-methyl-1,1'-biphenyl UV UV Light / O2 (Improper Storage) Compound->UV Pd Pd Catalyst + Base (Controlled Synthesis) Compound->Pd Degradation Photolytic C-I Cleavage (Aryl Radicals + I2) UV->Degradation Coupling Cross-Coupling Products (e.g., Terphenyls) Pd->Coupling

    Divergent reactivity pathways: controlled cross-coupling vs. photolytic degradation.

    References

    • NextSDS. "4-iodobiphenyl — Chemical Substance Information".[Link]

    • Accela ChemBio Inc. "SAFETY DATA SHEET: 4-Iodobiphenyl".[Link]

    • Fisher Scientific. "SAFETY DATA SHEET: 4-Iodobiphenyl". [Link]

    Sources

    3-Iodo-5-methyl-1,1'-biphenyl: A Strategic Trifunctional Scaffold in Advanced Materials and Medicinal Chemistry

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the landscape of modern organic synthesis, the efficiency of assembling complex molecular architectures relies heavily on the strategic selection of building blocks. 3-Iodo-5-methyl-1,1'-biphenyl (CAS: 1214329-26-6) [1] represents a highly specialized, trifunctional scaffold. Rather than being a mere intermediate, it is engineered to offer three distinct vectors for orthogonal functionalization:

    • The Iodine Atom (C3): A low-barrier site for transition-metal-catalyzed cross-coupling.

    • The Methyl Group (C5): A latent electrophilic site accessible via radical benzylic halogenation.

    • The Biphenyl Core: A rigid, extended π -conjugated system that serves as a privileged pharmacophore in medicinal chemistry and a high-triplet-energy backbone in organic light-emitting diodes (OLEDs).

    This whitepaper deconstructs the physicochemical properties, mechanistic reactivity, and application-specific utility of 3-Iodo-5-methyl-1,1'-biphenyl, providing researchers with field-proven protocols and theoretical grounding to maximize its potential.

    Structural and Physicochemical Profiling

    The utility of 3-Iodo-5-methyl-1,1'-biphenyl stems from the electronic interplay of its substituents. The biphenyl core provides lipophilicity and structural rigidity. The methyl group exerts a mild electron-donating inductive effect (+I), which subtly increases the electron density of the central aromatic ring, while the iodine atom provides a highly polarizable, weak C–I bond ideal for oxidative addition.

    Table 1: Physicochemical Profile & Reactivity Vectors
    Property / FeatureSpecification / ValueMechanistic Implication
    Chemical Name 3-Iodo-5-methyl-1,1'-biphenylUnambiguous regiochemistry for downstream synthesis.
    CAS Registry Number 1214329-26-6[1]Primary identifier for sourcing and compliance.
    Molecular Formula C 13​ H 11​ I-
    Molecular Weight 294.13 g/mol -
    C–I Bond (Vector 1) Highly reactive electrophileRapid oxidative addition to Pd(0) species, enabling mild Suzuki/Heck couplings[2].
    Benzylic CH 3​ (Vector 2) C–H Bond Dissociation Energy ~88 kcal/molSusceptible to selective radical hydrogen abstraction (Wohl-Ziegler reaction)[3].
    Biphenyl Core (Vector 3) Extended π -systemFacilitates π−π stacking in protein pockets[4] and tunes HOMO/LUMO levels in OLEDs[5].

    Mechanistic Insights into Reactivity Vectors

    The Iodine Vector: Palladium-Catalyzed Cross-Coupling

    The choice of an aryl iodide over an aryl bromide or chloride is a deliberate strategic decision in late-stage functionalization. The C–I bond is significantly weaker, allowing for oxidative addition to palladium(0) catalysts at lower temperatures.

    Recent kinetic isotope effect (KIE) studies have revolutionized our understanding of this step. For aryl iodides like 3-Iodo-5-methyl-1,1'-biphenyl, the oxidative addition is so rapid that the first irreversible step in the catalytic cycle is actually the π -coordination (binding) of the iodoarene to the monoligated Pd(0) complex, rather than the bond cleavage itself[2]. This near-diffusion-controlled reactivity minimizes catalyst degradation and suppresses side reactions (e.g., protodehalogenation).

    G Pd0 Pd(0)L Active Catalyst PiComplex π-Coordination (Irreversible Binding) Pd0->PiComplex 3-Iodo-5-methyl-1,1'-biphenyl PdII_OA Pd(II) Oxidative Addition (Ar-Pd-I) PiComplex->PdII_OA Fast C-I Cleavage PdII_TM Pd(II) Transmetalation (Ar-Pd-Ar') PdII_OA->PdII_TM Boronic Acid + Base Product Cross-Coupled Product + Pd(0)L PdII_TM->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

    Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting the rapid oxidative addition of aryl iodides.

    The Methyl Vector: Benzylic Functionalization

    The C5 methyl group serves as a latent functional handle. Through the Wohl-Ziegler reaction , this methyl group can be converted into a benzylic bromide using N-bromosuccinimide (NBS) and a radical initiator like AIBN[3].

    Causality in Experimental Design: The success of this reaction relies on the Goldfinger mechanism[6]. NBS does not act as the direct brominating agent; rather, it serves as a "bromine sink," reacting with trace HBr to maintain an extremely low, steady-state concentration of molecular Br 2​ . This low concentration is critical: it entirely suppresses the competing ionic electrophilic aromatic substitution (which would brominate the biphenyl rings) and exclusively drives the radical substitution at the benzylic position[7].

    Applications in Advanced Fields

    Materials Science: OLED Host Materials

    In the development of phosphorescent OLEDs, the host material must possess a triplet energy ( T1​ ) higher than that of the phosphorescent dopant to prevent reverse energy transfer (exciton quenching). The biphenyl core is a foundational motif for high- T1​ materials (e.g., CBP, BTBP)[5][8].

    By utilizing 3-Iodo-5-methyl-1,1'-biphenyl, materials scientists can synthesize asymmetric, bipolar host materials. The iodine site allows for the introduction of electron-transporting moieties (e.g., triazoles or oxadiazoles via cross-coupling), while the methyl group can be oxidized or halogenated to attach hole-transporting moieties (e.g., carbazoles), achieving a delicate balance of charge carrier mobilities[9].

    Medicinal Chemistry: A Privileged Pharmacophore

    The biphenyl substructure is classified as a "privileged structure" in drug discovery due to its ability to engage in hydrophobic interactions and π−π stacking with diverse protein targets[4].

    • Oncology (PD-1/PD-L1 Inhibitors): Non-symmetrical biphenyl derivatives are highly effective small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint. The biphenyl core anchors the molecule deep within a hydrophobic pocket formed by Tyr56, Met115, and Ala121 of PD-L1[10]. 3-Iodo-5-methyl-1,1'-biphenyl acts as a perfect "short" pharmacophore precursor, where the iodine allows for the extension of the molecule to interact with solvent-exposed regions, and the methyl group provides necessary steric bulk to lock the conformation[11].

    Validated Experimental Protocols

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

    Protocol A: Suzuki-Miyaura Cross-Coupling (Late-Stage Functionalization)

    This protocol describes the coupling of 3-Iodo-5-methyl-1,1'-biphenyl with an arylboronic acid.

    • Preparation: In a flame-dried Schlenk flask, combine 3-Iodo-5-methyl-1,1'-biphenyl (1.0 equiv), arylboronic acid (1.2 equiv), and K 2​ CO 3​ (2.0 equiv).

    • Solvent System: Add a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v). Causality: The biphasic system dissolves both the organic substrates and the inorganic base. Degassing via sparging with N 2​ or freeze-pump-thaw is mandatory; dissolved O 2​ rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex.

    • Catalyst Addition: Add Pd(PPh 3​ ) 4​ (0.05 equiv) under a positive stream of N 2​ .

    • Reaction: Heat the biphasic mixture to 80°C with vigorous stirring for 4–6 hours.

    • Validation: Monitor via LC-MS. The reaction is complete when the distinct isotopic mass signature of the iodinated starting material (M + ) is replaced by the cross-coupled product mass.

    Protocol B: Wohl-Ziegler Benzylic Bromination

    This protocol converts the C5 methyl group to a highly versatile benzylic bromide.

    • Preparation: Dissolve 3-Iodo-5-methyl-1,1'-biphenyl (1.0 equiv) in anhydrous trifluorotoluene (PhCF 3​ ). Causality: PhCF 3​ is used as a modern, environmentally acceptable alternative to the highly toxic carbon tetrachloride (CCl 4​ ), maintaining the necessary stability under radical conditions[3].

    • Reagent Loading: Add N-bromosuccinimide (NBS, 1.05 equiv) and Azobisisobutyronitrile (AIBN, 0.05 equiv). Causality: A strict 1.05 equivalent of NBS is used to prevent over-bromination (formation of the gem-dibromide)[6].

    • Initiation: Heat the mixture to reflux (approx. 80-85°C). The thermal decomposition of AIBN initiates the radical chain.

    • Validation (Self-Indicating): As the reaction proceeds, the dense NBS (which sits at the bottom) is consumed, and the lighter succinimide byproduct forms and floats to the surface. The reaction is complete when all solid has migrated to the top.

    • Workup: Cool to 0°C, filter off the succinimide, and concentrate the filtrate. Validate via 1 H NMR: The benzylic CH 3​ singlet (~2.3 ppm) will shift downfield to a CH 2​ Br singlet (~4.4–4.6 ppm).

    G Step1 1. Substrate Preparation Dissolve in PhCF3 Step2 2. Reagent Addition 1.05 eq NBS + 0.05 eq AIBN Step1->Step2 Step3 3. Radical Initiation Reflux (80°C) under N2 Step2->Step3 Step4 4. Visual Validation Succinimide floats to surface Step3->Step4 Step5 5. Purification Filter, Wash, Concentrate Step4->Step5

    Caption: Step-by-step experimental workflow for the Wohl-Ziegler benzylic bromination.

    References

    • Hirschi, J. M., et al. "Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction". ChemRxiv (2022). Available at:[Link][2][12]

    • Wikipedia Contributors. "Wohl–Ziegler bromination". Wikipedia, The Free Encyclopedia. Available at:[Link][3]

    • Organic Chemistry Portal. "Wohl-Ziegler Reaction". Organic-Chemistry.org. Available at:[Link][7]

    • Scientific Update. "Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon". Scientificupdate.com (2022). Available at:[Link][6]

    • Silva, et al. "Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery". MDPI (2026). Available at:[Link][4]

    • Skalniak, L., et al. "Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction". ACS Medicinal Chemistry Letters (2024). Available at:[Link][10][11]

    • Chen, P., et al. "Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes". ACS Applied Materials & Interfaces (2020). Available at:[Link][5][9]

    Sources

    Methodological & Application

    Synthesis Protocol and Mechanistic Insights for 3-Iodo-5-methyl-1,1'-biphenyl

    Author: BenchChem Technical Support Team. Date: April 2026

    Strategic Route Design & Causality

    The synthesis of highly specific halogenated biaryls, such as 3-Iodo-5-methyl-1,1'-biphenyl [1], presents a classic regiochemical challenge. Direct electrophilic iodination of 3-methylbiphenyl is synthetically unviable because both the methyl and phenyl groups are ortho/para-directing, which leads to an intractable mixture of regioisomers.

    To achieve absolute regiocontrol, this protocol utilizes a two-step de novo construction strategy relying on a traceless directing group:

    • Suzuki-Miyaura Cross-Coupling : We begin with commercially available 3-bromo-5-methylaniline [2]. The C–Br bond serves as the electrophilic site for palladium-catalyzed cross-coupling with phenylboronic acid[3]. The amine group remains untouched due to the mild basic conditions, effectively locking the regiochemistry of the final molecule.

    • Sandmeyer Iodination : The resulting intermediate, 5-methyl-[1,1'-biphenyl]-3-amine, undergoes a Sandmeyer-type diazotization followed by iodination[4]. The amine group is converted into a diazonium leaving group and subsequently displaced by iodide. Unlike chlorination or bromination, iodination via the Sandmeyer reaction does not strictly require copper catalysis because the iodide ion is a sufficiently strong nucleophile and reducing agent to initiate the radical-nucleophilic aromatic substitution mechanism.

    Reaction Workflow

    G SM 3-Bromo-5-methylaniline (Regiochemical Anchor) INT 5-Methyl-[1,1'-biphenyl]-3-amine (Stable Intermediate) SM->INT Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 PB Phenylboronic Acid (Aryl Donor) PB->INT Toluene/H2O, 90°C PROD 3-Iodo-5-methyl-1,1'-biphenyl (Target Molecule) INT->PROD Sandmeyer Iodination 1. NaNO2, HCl, 0-5°C 2. KI, 60°C

    Fig 1: Two-step regiocontrolled synthetic workflow for 3-Iodo-5-methyl-1,1'-biphenyl.

    Step 1: Suzuki-Miyaura Cross-Coupling

    Mechanistic Rationale

    The Suzuki-Miyaura reaction[3] is driven by a Pd(0)/Pd(II) catalytic cycle. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand accelerates the reductive elimination step and prevents catalyst deactivation. A biphasic solvent system (Toluene/EtOH/H₂O) is chosen: toluene dissolves the organic substrates, water dissolves the inorganic base (K₂CO₃), and ethanol acts as a phase-transfer bridge. K₂CO₃ is critical as it coordinates to the organoboronic acid, forming a reactive boronate complex that facilitates transmetalation to the palladium center.

    Quantitative Data
    ReagentMW ( g/mol )EquivalentsAmountRole
    3-Bromo-5-methylaniline186.051.01.86 g (10.0 mmol)Electrophile
    Phenylboronic acid121.931.21.46 g (12.0 mmol)Nucleophile
    Pd(dppf)Cl₂731.700.050.36 g (0.5 mmol)Catalyst
    Potassium carbonate (K₂CO₃)138.202.02.76 g (20.0 mmol)Base
    Toluene / EtOH / H₂ON/AN/A30 mL / 10 mL / 10 mLBiphasic Solvent
    Step-by-Step Protocol
    • Preparation : In a 100 mL round-bottom flask, combine 3-bromo-5-methylaniline, phenylboronic acid, and K₂CO₃.

    • Solvent Addition & Degassing : Add the Toluene/EtOH/H₂O mixture. Sparge the solution with argon or nitrogen gas for 15 minutes to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and cause homocoupling of the boronic acid.

    • Catalyst Addition : Quickly add Pd(dppf)Cl₂ under an inert atmosphere. Attach a reflux condenser.

    • Heating : Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring for 12 hours.

    • Self-Validating IPC (In-Process Control) :

      • Visual: The mixture will transition from a red/brown suspension to a dark black mixture as Pd(0) precipitates (palladium black) upon completion.

      • Chromatographic: TLC (Hexanes/EtOAc 4:1) should confirm the disappearance of the starting aniline (Rf ~0.4) and the appearance of a highly UV-active fluorescent spot (Rf ~0.3).

    • Workup : Cool to room temperature. Filter through a pad of Celite to remove palladium black. Transfer to a separatory funnel, extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 5-methyl-[1,1'-biphenyl]-3-amine as a pale yellow solid.

    Step 2: Sandmeyer Iodination

    Mechanistic Rationale

    The Sandmeyer reaction[4] proceeds via the generation of a nitrosonium ion (NO⁺) from sodium nitrite and hydrochloric acid. The amine attacks the NO⁺ to form a highly unstable diazonium salt. Strict temperature control (0–5 °C) is mandatory during this stage; exceeding 5 °C leads to the expulsion of N₂ gas and reaction with water to form an undesired phenol byproduct. Upon the addition of potassium iodide (KI), the iodide ion donates an electron to the diazonium cation, forming an aryl radical and releasing N₂ gas. The aryl radical rapidly recombines with iodine species to form the target aryl iodide.

    Quantitative Data
    ReagentMW ( g/mol )EquivalentsAmountRole
    5-Methyl-[1,1'-biphenyl]-3-amine183.251.01.46 g (8.0 mmol)Substrate
    Hydrochloric Acid (Conc. 37%)36.46Excess4.0 mLAcidic Medium
    Sodium Nitrite (NaNO₂)69.001.10.61 g (8.8 mmol)Diazotizing Agent
    Potassium Iodide (KI)166.002.02.66 g (16.0 mmol)Iodinating Agent
    Step-by-Step Protocol
    • Amine Salt Formation : Suspend 5-methyl-[1,1'-biphenyl]-3-amine in 15 mL of distilled water in a 50 mL round-bottom flask. Slowly add 4.0 mL of concentrated HCl. Stir vigorously until the amine hydrochloride salt forms a fine suspension.

    • Diazotization : Submerge the flask in an ice-water bath and cool to 0–5 °C. Dissolve NaNO₂ in 5 mL of cold water and add it dropwise to the amine suspension over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Self-Validating IPC (Diazotization) :

      • Visual: The suspension will clear into a pale yellow/orange solution as the soluble diazonium salt forms.

      • Chemical: Spot the solution onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

    • Iodination : Dissolve KI in 10 mL of water. Add this solution dropwise to the cold diazonium mixture.

    • Self-Validating IPC (Iodination) :

      • Visual/Physical: Immediate and vigorous evolution of nitrogen gas (bubbling) will occur. The solution will rapidly turn dark brown/black due to the liberation of molecular iodine (I₂).

    • Thermal Maturation : Remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then heat to 60 °C for 2 hours to ensure complete decomposition of the diazonium intermediate. The cessation of gas evolution indicates reaction completion.

    • Workup : Cool to room temperature. Add a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) until the dark brown iodine color dissipates, leaving a pale yellow mixture. Extract with Ethyl Acetate (3 × 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification : Purify via flash column chromatography (Silica gel, 100% Hexanes) to yield 3-Iodo-5-methyl-1,1'-biphenyl as a colorless to pale yellow oil/solid.

    Analytical Characterization Checkpoints

    To verify the integrity of the synthesized 3-Iodo-5-methyl-1,1'-biphenyl, compare the isolated product against the following expected spectroscopic benchmarks:

    • ¹H NMR (400 MHz, CDCl₃) : Expected singlets for the meta-coupled aromatic protons of the central ring (around δ 7.3 - 7.6 ppm, 3H) showing small J values (~1.5 Hz). The methyl group should appear as a sharp singlet at ~2.40 ppm (3H). The unsubstituted phenyl ring will present as a multiplet around δ 7.35 - 7.55 ppm (5H).

    • MS (ESI/EI) : Expected molecular ion peak [M]⁺ at m/z 294.0. The isotopic pattern will lack the M+2 peak characteristic of bromides, confirming complete halogen exchange.

    References

    • Suzuki Cross Coupling Reaction-A Review . ResearchGate. Available at: [Link]

    • Recent trends in the chemistry of Sandmeyer reaction: a review . National Center for Biotechnology Information (PMC). Available at: [Link]

    • Sandmeyer reaction . Wikipedia, The Free Encyclopedia. Available at:[Link]

    Sources

    The Synthetic Versatility of 3-Iodo-5-methyl-1,1'-biphenyl: A Gateway to Novel Materials and Bioactive Scaffolds

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecular architectures. Among these, the biphenyl moiety is a privileged structural motif, frequently encountered in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This guide focuses on a particularly versatile building block, 3-Iodo-5-methyl-1,1'-biphenyl , and its applications in key synthetic transformations. The presence of a reactive iodine atom at the 3-position, coupled with the methyl group at the 5-position, offers a unique platform for regioselective modifications, making it an invaluable precursor for the synthesis of a diverse array of substituted biphenyls, polyaromatic hydrocarbons, and heterocyclic systems.

    This document provides detailed application notes and step-by-step protocols for the utilization of 3-Iodo-5-methyl-1,1'-biphenyl in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. Furthermore, we will explore its application in the synthesis of carbazole derivatives, a class of heterocycles with significant applications in materials science and medicinal chemistry.

    Core Applications and Synthetic Strategies

    The reactivity of the carbon-iodine bond in 3-Iodo-5-methyl-1,1'-biphenyl makes it an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The choice of coupling partner dictates the nature of the newly formed carbon-carbon or carbon-nitrogen bond, allowing for a modular approach to molecular design.

    Suzuki-Miyaura Coupling: Forging Biaryl Linkages

    The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[4] By coupling 3-Iodo-5-methyl-1,1'-biphenyl with a variety of arylboronic acids or esters, researchers can introduce a wide range of substituents at the 3-position, thereby modulating the electronic and steric properties of the resulting molecule. This is particularly relevant in the development of liquid crystals and ligands for catalysis.[2][5]

    Protocol 1: Synthesis of 5-Methyl-3-(4-formylphenyl)-1,1'-biphenyl via Suzuki-Miyaura Coupling

    This protocol details the synthesis of a tri-aryl system, a common scaffold in materials science, particularly for organic light-emitting diodes (OLEDs).[6][7][8]

    Reaction Scheme:

    Suzuki_Miyaura cluster_0 Suzuki-Miyaura Coupling Reactant1 3-Iodo-5-methyl-1,1'-biphenyl Catalyst Pd(PPh₃)₄ K₂CO₃, Toluene/EtOH/H₂O Reactant1->Catalyst Reactant2 (4-formylphenyl)boronic acid Reactant2->Catalyst Product 5-Methyl-3-(4-formylphenyl)-1,1'-biphenyl Catalyst->Product

    Caption: Suzuki-Miyaura coupling of 3-Iodo-5-methyl-1,1'-biphenyl.

    Materials:

    ReagentM.W. ( g/mol )Amount (mmol)Equivalents
    3-Iodo-5-methyl-1,1'-biphenyl294.131.01.0
    (4-formylphenyl)boronic acid149.961.21.2
    Tetrakis(triphenylphosphine)palladium(0)1155.560.030.03
    Potassium Carbonate (K₂CO₃)138.212.02.0
    Toluene-5 mL-
    Ethanol-2 mL-
    Deionized Water-2 mL-

    Procedure:

    • To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add 3-Iodo-5-methyl-1,1'-biphenyl (294 mg, 1.0 mmol), (4-formylphenyl)boronic acid (180 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

    • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

    • Add degassed toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.

    • Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane/Ethyl Acetate).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

    Sonogashira Coupling: Introducing Alkynyl Functionality

    The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, providing access to aryl alkynes.[9] These motifs are crucial in the synthesis of natural products, pharmaceuticals, and conjugated materials for electronics.[1][10] Coupling 3-Iodo-5-methyl-1,1'-biphenyl with terminal alkynes introduces a rigid, linear linker, which can be further elaborated or utilized for its electronic properties.

    Protocol 2: Synthesis of 5-Methyl-3-(phenylethynyl)-1,1'-biphenyl via Sonogashira Coupling

    This protocol outlines a standard procedure for the Sonogashira coupling of an aryl iodide with phenylacetylene.

    Reaction Scheme:

    Sonogashira cluster_1 Sonogashira Coupling Reactant3 3-Iodo-5-methyl-1,1'-biphenyl Catalyst2 Pd(PPh₃)₂Cl₂ CuI, Et₃N, THF Reactant3->Catalyst2 Reactant4 Phenylacetylene Reactant4->Catalyst2 Product2 5-Methyl-3-(phenylethynyl)-1,1'-biphenyl Catalyst2->Product2

    Caption: Sonogashira coupling of 3-Iodo-5-methyl-1,1'-biphenyl.

    Materials:

    ReagentM.W. ( g/mol )Amount (mmol)Equivalents
    3-Iodo-5-methyl-1,1'-biphenyl294.131.01.0
    Phenylacetylene102.131.21.2
    Bis(triphenylphosphine)palladium(II) chloride701.900.020.02
    Copper(I) Iodide (CuI)190.450.040.04
    Triethylamine (Et₃N)101.195 mL-
    Tetrahydrofuran (THF), anhydrous-5 mL-

    Procedure:

    • To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add 3-Iodo-5-methyl-1,1'-biphenyl (294 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

    • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

    • Add anhydrous tetrahydrofuran (5 mL) and triethylamine (5 mL) via syringe.

    • Add phenylacetylene (132 µL, 1.2 mmol) dropwise to the stirring solution.

    • Stir the reaction mixture at room temperature for 6 hours.

    • Monitor the reaction progress by TLC (e.g., 9:1 Hexane/Ethyl Acetate).

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield the desired product.[10][11]

    Buchwald-Hartwig Amination: Constructing C-N Bonds

    The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic electronic materials.[12][13] This reaction allows for the formation of a C-N bond by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. Using 3-Iodo-5-methyl-1,1'-biphenyl, one can synthesize a variety of substituted anilines, which can serve as precursors to more complex heterocyclic systems.

    Protocol 3: Synthesis of N-phenyl-5-methyl-[1,1'-biphenyl]-3-amine via Buchwald-Hartwig Amination

    This protocol provides a general method for the amination of 3-Iodo-5-methyl-1,1'-biphenyl with aniline.

    Reaction Scheme:

    Buchwald_Hartwig cluster_2 Buchwald-Hartwig Amination Reactant5 3-Iodo-5-methyl-1,1'-biphenyl Catalyst3 Pd₂(dba)₃, XPhos NaOtBu, Toluene Reactant5->Catalyst3 Reactant6 Aniline Reactant6->Catalyst3 Product3 N-phenyl-5-methyl-[1,1'-biphenyl]-3-amine Catalyst3->Product3

    Caption: Buchwald-Hartwig amination of 3-Iodo-5-methyl-1,1'-biphenyl.

    Materials:

    ReagentM.W. ( g/mol )Amount (mmol)Equivalents
    3-Iodo-5-methyl-1,1'-biphenyl294.131.01.0
    Aniline93.131.21.2
    Tris(dibenzylideneacetone)dipalladium(0)915.720.010.01
    XPhos476.650.040.04
    Sodium tert-butoxide (NaOtBu)96.101.41.4
    Toluene, anhydrous-5 mL-

    Procedure:

    • In a glovebox, charge an oven-dried Schlenk tube with a magnetic stir bar with tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

    • Add 3-Iodo-5-methyl-1,1'-biphenyl (294 mg, 1.0 mmol).

    • Seal the tube with a septum, remove from the glovebox, and add anhydrous toluene (5 mL) followed by aniline (109 µL, 1.2 mmol) via syringe.

    • Place the tube in a preheated oil bath at 100 °C and stir for 16 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature, dilute with diethyl ether (15 mL), and filter through a plug of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the desired product.[14]

    Application in Heterocycle Synthesis: The Path to Carbazoles

    Carbazole and its derivatives are an important class of nitrogen-containing heterocycles with applications ranging from natural product synthesis to materials for OLEDs.[15][16] A common strategy for carbazole synthesis involves the intramolecular cyclization of a 2-aminobiphenyl derivative. 3-Iodo-5-methyl-1,1'-biphenyl can serve as a starting material for the synthesis of the requisite 2-aminobiphenyl precursor via a two-step sequence involving a Buchwald-Hartwig amination followed by an intramolecular C-H amination/cyclization.

    Synthetic Workflow:

    Carbazole_Synthesis start 3-Iodo-5-methyl-1,1'-biphenyl step1 Buchwald-Hartwig Amination (e.g., with Benzylamine) start->step1 Step 1 intermediate 2-Amino-5-methyl-1,1'-biphenyl derivative step1->intermediate step2 Intramolecular C-H Amination (e.g., Pd-catalyzed) intermediate->step2 Step 2 product Substituted Methyl-9H-carbazole step2->product

    Caption: Synthetic route to carbazoles from 3-Iodo-5-methyl-1,1'-biphenyl.

    This approach first involves the introduction of an amino group at the 2-position of one of the phenyl rings, which can be achieved through a directed Buchwald-Hartwig amination of a suitable precursor derived from 3-Iodo-5-methyl-1,1'-biphenyl. The subsequent intramolecular C-H amination, often catalyzed by palladium or other transition metals, forges the central five-membered ring to yield the carbazole scaffold.[13]

    Conclusion

    3-Iodo-5-methyl-1,1'-biphenyl is a highly valuable and versatile building block in organic synthesis. Its utility in cornerstone cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provides chemists with a powerful tool to construct a wide array of complex organic molecules. The protocols detailed herein serve as a practical guide for researchers in academia and industry to harness the synthetic potential of this compound for the development of novel pharmaceuticals, advanced materials, and other high-value chemical entities. The ability to predictably and efficiently introduce diverse functionalities onto the biphenyl scaffold underscores the importance of 3-Iodo-5-methyl-1,1'-biphenyl in the modern synthetic chemist's toolbox.

    References

    • Ali, H. A., Ismail, M. A., Fouda, A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18633-18671. [Link]

    • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844. [Link]

    • Wikipedia contributors. (2024, February 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved March 28, 2026, from [Link]

    • Kolarovic, A. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved March 28, 2026, from [Link]

    • Yoo, E. J., & Chang, S. (2011). Pd-Catalyzed Intramolecular Oxidative C–H Amination: Synthesis of Carbazoles. Organic Letters, 13(13), 3336-3339. [Link]

    • Li, W., et al. (2017). Visible-light-promoted intramolecular C–H amination in aqueous solution: synthesis of carbazoles. Green Chemistry, 19(2), 433-437. [Link]

    • Wikipedia contributors. (2024, March 15). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved March 28, 2026, from [Link]

    • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved March 28, 2026, from [Link]

    • S. R. K. Samala, N. S. G. Kumar, S. S. V. Ramasastry. (2018). Synthesis of the carbazole scaffold directly from 2-amino-biphenyl by means of a Tandem C-H activation and C-N bond formation. Tetrahedron Letters, 59(40), 3624-3628. [Link]

    • Zhang, H., et al. (2023). Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors. Journal of Medicinal Chemistry, 66(10), 6859-6881. [Link]

    • Nishiyama, M., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(28), 24199-24207. [Link]

    • Kankate, R. S., et al. (2016). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 9, S1733-S1747. [Link]

    • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC advances, 13(27), 18633-18671. [Link]

    • Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. Retrieved March 28, 2026, from [Link]

    • de la Cruz-Martínez, F., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 87. [Link]

    • European Patent Office. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
    • Semantic Scholar. (2019, October 7). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved March 28, 2026, from [Link]

    • Afonso, C., et al. (2013). Applications of biaryl cyclization in the synthesis of cyclic enkephalin analogs with a highly restricted flexibility. Amino Acids, 45(3), 525-537. [Link]

    • Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Retrieved March 28, 2026, from [Link]

    • Patentscope. (n.d.). WO2019191624A1 - Substituted 1,1'-biphenyl compounds, analogues thereof, and methods using same. Retrieved March 28, 2026, from [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Retrieved March 28, 2026, from [Link]

    • Gupta, D., et al. (2016). Biological Interfacial Materials for Organic Light-Emitting Diodes. International journal of molecular sciences, 17(11), 1893. [Link]

    • ChemRxiv. (n.d.). TADF/RTP OLED organic emitters based on concaved N-PAHs with tunable intrinsic D-A electronic structure. Retrieved March 28, 2026, from [Link]

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    • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
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    • Organic Syntheses. (n.d.). (2s,3s)-1,2-epoxy-3-(boc-amino)-4-phenylbutane. Retrieved March 28, 2026, from [Link]

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    Application Note: 3-Iodo-5-methyl-1,1'-biphenyl as a Strategic Building Block in Medicinal Chemistry

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Structural Rationale

    In modern medicinal chemistry, the rational selection of molecular building blocks is paramount for efficiently navigating chemical space. 3-Iodo-5-methyl-1,1'-biphenyl (CAS: 1214329-26-6)[1] has emerged as a highly versatile intermediate for the synthesis of complex biaryls, terphenyls, and functionalized heterocycles.

    The strategic value of this compound lies in its 1,3,5-trisubstituted aromatic architecture:

    • The Biphenyl Core: Serves as a privileged lipophilic scaffold, frequently utilized to engage in π−π stacking interactions within hydrophobic protein binding pockets.

    • The 3-Iodo Substituent: Acts as a highly reactive electrophilic handle. The carbon-iodine (C–I) bond has a lower bond dissociation energy compared to C–Br or C–Cl bonds, making it an exceptionally efficient substrate for palladium-catalyzed oxidative addition[2].

    • The 5-Methyl Group: Provides a subtle steric bump that can restrict the conformation of adjacent functional groups and acts as a "soft" metabolic blocker, preventing unwanted oxidation at the 5-position by cytochrome P450 enzymes.

    StructuralRationale A 3-Iodo-5-methyl-1,1'-biphenyl B1 3-Iodo Substituent A->B1 B2 Biphenyl Core A->B2 B3 5-Methyl Group A->B3 C1 Rapid Pd-Catalyzed Cross-Coupling B1->C1 C2 Hydrophobic Interactions & Target Affinity B2->C2 C3 Metabolic Blocking & Conformation B3->C3

    Caption: Logical relationship between the structural features of the building block and drug design.

    Key Application I: Suzuki-Miyaura Cross-Coupling

    The Suzuki-Miyaura cross-coupling reaction is a cornerstone of organic synthesis, enabling the formation of C–C bonds between organoboron compounds and organohalides[3]. Because 3-iodo-5-methyl-1,1'-biphenyl features a highly reactive iodo group, it undergoes oxidative addition with Pd(0) catalysts much faster than its brominated or chlorinated counterparts[2]. This allows the reaction to proceed under milder conditions, preserving sensitive functional groups on the coupling partner.

    Quantitative Data Summary

    Table 1: Optimized Suzuki-Miyaura Conditions for Aryl Iodides

    ParameterRecommended ConditionAlternative ConditionCausality / Rationale
    Catalyst Pd(dppf)Cl₂ (1–5 mol%)Pd(PPh₃)₄ (5 mol%)Bidentate dppf provides stability against the reductive elimination of the catalyst itself.
    Base K₂CO₃ (2.0 equiv)Cs₂CO₃ (2.0 equiv)Cs₂CO₃ enhances solubility in organic solvents, accelerating the critical transmetalation step.
    Solvent 1,4-Dioxane / H₂O (4:1)Toluene / EtOH / H₂OWater is essential to convert the boronic acid into a reactive, electron-rich boronate complex.
    Temp 80–100 °C60 °CAryl iodides are highly reactive; lower temperatures can be used to minimize protodeboronation side-reactions.
    Yield 85–98%70–85%High yields are typical due to the low activation energy required to break the C–I bond.
    Self-Validating Protocol: Synthesis of Terphenyl Derivatives

    Note: This protocol is designed as a self-validating system. Visual cues (color changes) and analytical checkpoints are embedded to ensure trustworthiness.

    • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-iodo-5-methyl-1,1'-biphenyl (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv)[3].

      • Causality Insight: A slight excess of boronic acid compensates for potential loss via competitive protodeboronation.

    • Inert Atmosphere Generation: Seal the flask with a rubber septum. Evacuate the flask under a vacuum and backfill with dry Argon. Repeat this cycle three times.

      • Causality Insight: Oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) state. Strict anaerobic conditions are non-negotiable.

    • Catalyst and Solvent Addition: Under a positive pressure of Argon, quickly remove the septum and add Pd(dppf)Cl₂ (3 mol%). Replace the septum and inject a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M relative to the iodide) via syringe.

      • Validation Check: The mixture should turn from yellow/orange to a deep red/brown upon dissolution and heating, indicating the formation of the active catalytic species.

    • Reaction Execution: Heat the mixture to 90 °C with vigorous stirring for 2–4 hours.

      • Validation Check: Monitor by TLC or LC-MS. The complete disappearance of the highly UV-active starting material (aryl iodide) confirms the end of the reaction. If a black precipitate (palladium black) forms early, the catalyst has decomposed, likely due to oxygen ingress.

    • Work-up and Isolation: Cool to room temperature. Dilute with Ethyl Acetate and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3]. Purify via flash column chromatography.

    Key Application II: Buchwald-Hartwig Amination

    The Buchwald-Hartwig amination is utilized to construct sp2 -N carbon-nitrogen bonds, replacing harsher methods like nucleophilic aromatic substitution ( SN​Ar )[4]. Using 3-iodo-5-methyl-1,1'-biphenyl allows for the facile introduction of amine-based pharmacophores (e.g., piperazines, morpholines, or primary anilines) at the 3-position.

    Quantitative Data Summary

    Table 2: Optimized Buchwald-Hartwig Conditions for Aryl Iodides

    ParameterRecommended ConditionAlternative ConditionCausality / Rationale
    Catalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2–5 mol%)Pd₂(dba)₃ is a stable Pd(0) source, avoiding the need for the amine to act as an in situ reducing agent for Pd(II)[5].
    Ligand XPhos or BINAP (4 mol%)DPPF (4 mol%)Bidentate or bulky monodentate ligands prevent the formation of inactive, dead-end Pd-iodide dimers[4].
    Base NaOtBu (1.5 equiv)K₃PO₄ (2.0 equiv)Strong alkoxide bases accelerate the deprotonation of the coordinated amine, driving reductive elimination.
    Solvent Toluene2-MeTHFNon-polar solvents favor the desired catalytic cycle. 2-MeTHF is a greener alternative to 1,4-dioxane[6].
    Temp 90–110 °C80 °CSufficient thermal energy is required to overcome the barrier of reductive elimination, the rate-limiting step.
    Self-Validating Protocol: C–N Bond Formation
    • Preparation: In an oven-dried reaction vial, combine 3-iodo-5-methyl-1,1'-biphenyl (1.0 equiv), the secondary or primary amine (1.2 equiv), and NaOtBu (1.5 equiv)[7].

      • Causality Insight: NaOtBu is highly hygroscopic. Weighing should ideally be performed in a glovebox or rapidly in ambient air to prevent moisture absorption, which would quench the base and stall the reaction.

    • Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

      • Causality Insight: The 1:2 ratio of Pd to ligand ensures that all palladium centers are fully coordinated by the bulky, electron-rich phosphine, which is critical for facilitating the oxidative addition into the C–I bond and subsequent reductive elimination.

    • Solvent Addition: Evacuate and backfill the vial with Argon (3x). Inject anhydrous, degassed Toluene (0.2 M)[7].

    • Heating and Monitoring: Stir the reaction at 100 °C for 4–12 hours.

      • Validation Check: Analyze an aliquot via LC-MS. The presence of a hydrodehalogenated byproduct (3-methyl-1,1'-biphenyl) indicates that β -hydride elimination is competing with reductive elimination[4]. If this occurs, switching to a more sterically demanding ligand (e.g., BrettPhos) is required.

    • Quenching and Purification: Cool the mixture, dilute with dichloromethane, and filter through a pad of Celite to remove the palladium residues and inorganic salts. Concentrate and purify via silica gel chromatography.

    Standardized Experimental Workflow

    To ensure reproducibility across both Suzuki-Miyaura and Buchwald-Hartwig protocols, the following workflow dictates the logical progression of the synthetic operation.

    ExperimentalWorkflow N1 1. Reagent Preparation (Weighing & Drying) N2 2. Inert Atmosphere Setup (Evacuate/Backfill 3x) N1->N2 N3 3. Catalyst & Solvent Addition (Degassed Solvents) N2->N3 N4 4. Reaction Execution (Heating & Stirring) N3->N4 N5 5. In-Process Control (TLC / LC-MS) N4->N5 N5->N4  Incomplete   N6 6. Work-up & Extraction (Aqueous Wash / Celite Filtration) N5->N6  Complete   N7 7. Purification (Flash Chromatography) N6->N7

    Caption: Standardized experimental workflow for Pd-catalyzed cross-coupling of aryl iodides.

    References

    • Leyan. "3-Iodo-5-methyl-1,1'-biphenyl | 1214329-26-6". Leyan.com.
    • BenchChem. "Application Notes and Protocols for 2-Iodobiphenyl in Suzuki-Miyaura Cross-Coupling Reactions". Benchchem.com.
    • Chemistry LibreTexts. "Suzuki-Miyaura Coupling". Libretexts.org.
    • Wikipedia. "Buchwald–Hartwig amination". Wikipedia.org.
    • ChemSpider Synthetic Pages. "General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system". Chemspider.com.
    • ACS GCI Pharmaceutical Roundtable. "Buchwald-Hartwig Amination". ACS.org.
    • Chemistry LibreTexts. "Buchwald-Hartwig Amination Mechanism". Libretexts.org.

    Sources

    Comprehensive Spectroscopic Characterization of 3-Iodo-5-methyl-1,1'-biphenyl

    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Note for Researchers, Scientists, and Drug Development Professionals

    Abstract

    This guide provides a detailed framework for the comprehensive spectroscopic characterization of 3-Iodo-5-methyl-1,1'-biphenyl, a key intermediate in synthetic chemistry and drug discovery. The precise elucidation of its molecular structure is paramount for ensuring purity, verifying synthetic outcomes, and understanding its physicochemical properties. This document outlines integrated protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. By synergizing the data from these orthogonal techniques, researchers can achieve unambiguous structural confirmation. Each protocol is presented with an emphasis on the scientific rationale behind experimental choices, ensuring a self-validating approach to molecular characterization.

    Introduction and Scientific Context

    Substituted biphenyls are privileged scaffolds in medicinal chemistry and materials science. The specific substitution pattern on the biphenyl core dictates the molecule's conformation, electronic properties, and biological activity. 3-Iodo-5-methyl-1,1'-biphenyl serves as a versatile building block, where the iodo-group provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) and the methyl group modulates steric and electronic properties.

    Accurate characterization is the bedrock of chemical research. A multi-spectroscopic approach is essential because each technique provides a unique piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, FTIR identifies key functional groups and vibrational modes, and UV-Vis spectroscopy probes the electronic structure of the conjugated π-system. This integrated methodology ensures the highest level of confidence in the compound's identity and purity.

    Molecular Structure:

    Chemical structure of 3-Iodo-5-methyl-1,1'-biphenyl
    Figure 1: 3-Iodo-5-methyl-1,1'-biphenyl (C₁₃H₁₁I)

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For 3-Iodo-5-methyl-1,1'-biphenyl, ¹H and ¹³C NMR provide unambiguous information about the connectivity and chemical environment of each atom.

    Proton (¹H) NMR Spectroscopy

    Application & Rationale: ¹H NMR confirms the presence and connectivity of hydrogen atoms. The chemical shifts, integration, and coupling patterns of the aromatic protons are highly diagnostic for the substitution pattern on both phenyl rings.

    Experimental Protocol

    • Sample Preparation: Accurately weigh 5-10 mg of 3-Iodo-5-methyl-1,1'-biphenyl and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[1] CDCl₃ is typically suitable for non-polar compounds.

    • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

    • Data Acquisition:

      • Acquire a standard ¹H spectrum at 298 K.

      • Set a spectral width of approximately 16 ppm.

      • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

      • Accumulate 16-32 scans to achieve a good signal-to-noise ratio.

    • Data Processing:

      • Apply Fourier transformation to the Free Induction Decay (FID).

      • Perform phase correction and baseline correction.

      • Calibrate the spectrum by setting the residual solvent peak (CDCl₃) to δ 7.26 ppm.

      • Integrate all peaks and analyze the coupling patterns (multiplicities).

    Expected Data & Interpretation The spectrum is expected to show distinct signals for the methyl group and the aromatic protons. The aromatic region (δ 7.0-8.0 ppm) will contain complex multiplets corresponding to the 8 aromatic protons.

    Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)

    Chemical Shift (δ, ppm) Multiplicity Integration Assignment
    ~7.75 s 1H H-2 (Iodo-substituted ring)
    ~7.55-7.65 m 3H H-4, H-2', H-6'
    ~7.40-7.50 m 2H H-3', H-5'
    ~7.30-7.40 m 2H H-6, H-4'

    | ~2.40 | s | 3H | -CH₃ |

    Note: The exact chemical shifts and multiplicities can vary slightly. 2D NMR techniques like COSY can be used to confirm proton-proton correlations.

    Workflow Diagram: ¹H NMR Analysis

    G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_interp Interpretation prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6 mL CDCl₃ prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Tune & Shim acq1->acq2 acq3 Acquire FID (16 scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate & Integrate proc2->proc3 interp1 Assign Signals proc3->interp1

    Caption: Workflow for ¹H NMR characterization.

    Carbon (¹³C) NMR Spectroscopy

    Application & Rationale: ¹³C NMR provides a count of the unique carbon environments in the molecule. The chemical shifts are indicative of the carbon type (aliphatic vs. aromatic, substituted vs. unsubstituted). The carbon directly attached to the iodine atom will show a characteristic upfield shift compared to other aromatic carbons due to the heavy atom effect.

    Experimental Protocol

    • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be beneficial for reducing acquisition time.

    • Instrumentation: Utilize a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (e.g., 100 MHz).

    • Data Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Set a spectral width of approximately 220-240 ppm.

      • Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as the ¹³C nucleus has low natural abundance.

    • Data Processing:

      • Apply Fourier transformation with exponential multiplication (line broadening).

      • Perform phase and baseline corrections.

      • Calibrate the spectrum using the CDCl₃ triplet at δ 77.16 ppm.

    Expected Data & Interpretation The spectrum should display 11 distinct signals: one for the methyl carbon and ten for the aromatic carbons (due to symmetry, C-3'/C-5' and C-2'/C-6' on the unsubstituted ring are equivalent). The carbon bearing the iodo group (C-3) is expected at a lower chemical shift (~95 ppm).

    Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)

    Chemical Shift (δ, ppm) Assignment
    ~145-140 C-1, C-5, C-1' (Quaternary)
    ~135-138 C-2, C-4 (Aromatic CH)
    ~128-130 C-2'/6', C-4' (Aromatic CH)
    ~127-128 C-3'/5' (Aromatic CH)
    ~125-127 C-6 (Aromatic CH)
    ~95 C-3 (C-I)

    | ~21 | -CH₃ |

    Note: DEPT-135 or APT experiments can be run to differentiate between CH, CH₂, and CH₃ carbons and quaternary carbons.

    Mass Spectrometry (MS)

    Application & Rationale: MS is used to determine the molecular weight and elemental formula of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition (C₁₃H₁₁I). The fragmentation pattern in electron ionization (EI) can also offer structural clues.

    Experimental Protocol

    • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

    • Instrumentation: Utilize a mass spectrometer with an electrospray ionization (ESI) source for soft ionization (to observe the molecular ion) or an electron ionization (EI) source for fragmentation analysis.

    • Data Acquisition (ESI-HRMS):

      • Infuse the sample solution directly or via LC injection.

      • Acquire data in positive ion mode.

      • Scan a mass range of m/z 100-500.

    • Data Acquisition (EI-MS):

      • Introduce the sample via a direct insertion probe.

      • Use a standard electron energy of 70 eV.

      • Scan a mass range of m/z 40-350.

    Expected Data & Interpretation The key observation is the molecular ion peak (M⁺˙). Given that iodine has only one stable isotope (¹²⁷I), the molecular ion peak will be a single peak, simplifying spectral interpretation.[2]

    Table 3: Representative Mass Spectrometry Data

    m/z Value Ion Formula Interpretation
    294.9956 [C₁₃H₁₁I]⁺˙ Molecular Ion (M⁺˙) - Calculated exact mass
    167.0548 [C₁₃H₁₁]⁺ Loss of Iodine radical (M - I)˙

    | 127.9929 | [HI]⁺˙ or [I]⁺ | Loss of methylbiphenyl radical or fragment |

    The fragmentation pathway involving the cleavage of the C-I bond is highly characteristic due to its relative weakness.[3]

    Workflow Diagram: Mass Spectrometry Analysis

    G cluster_prep Sample Preparation cluster_acq Data Acquisition (HRMS) cluster_interp Interpretation prep1 Dissolve ~0.1 mg in Methanol acq1 Infuse into ESI source prep1->acq1 acq2 Acquire spectrum in positive ion mode acq1->acq2 interp1 Identify Molecular Ion [M]⁺˙ acq2->interp1 interp2 Confirm Exact Mass interp1->interp2 interp3 Analyze Fragmentation interp2->interp3

    Caption: Workflow for Mass Spectrometry characterization.

    Fourier-Transform Infrared (FTIR) Spectroscopy

    Application & Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 3-Iodo-5-methyl-1,1'-biphenyl, FTIR is used to confirm the presence of the aromatic rings and the C-H bonds, and to observe vibrations influenced by the substitution pattern.

    Experimental Protocol

    • Sample Preparation (ATR):

      • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

      • Place a small amount of the solid sample directly onto the crystal.

      • Apply pressure to ensure good contact.[4] This method is fast and requires minimal sample preparation.

    • Sample Preparation (KBr Pellet):

      • Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.[4][5]

      • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Instrumentation: Utilize a standard FTIR spectrometer.

    • Data Acquisition:

      • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

      • Collect the sample spectrum from 4000 to 400 cm⁻¹.

      • Co-add 16-32 scans to improve the signal-to-noise ratio.

    Expected Data & Interpretation The spectrum will be dominated by absorptions characteristic of a substituted aromatic compound.

    Table 4: Representative FTIR Data

    Wavenumber (cm⁻¹) Vibration Type Interpretation
    3100-3000 C-H Stretch Aromatic C-H bonds[6][7]
    2950-2850 C-H Stretch Methyl group C-H bonds
    1600-1450 C=C Stretch Aromatic ring skeletal vibrations[6][7]
    900-675 C-H Bend Out-of-plane bending, diagnostic of substitution pattern[7]

    | ~500-600 | C-I Stretch | Carbon-Iodine bond vibration |

    Ultraviolet-Visible (UV-Vis) Spectroscopy

    Application & Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the biphenyl core. The position of maximum absorbance (λₘₐₓ) is sensitive to the extent of conjugation and the nature of substituents.[8]

    Experimental Protocol

    • Sample Preparation:

      • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) at a concentration of ~1 mg/mL.

      • Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution to ensure the absorbance is within the linear range of the instrument (ideally < 1.0 AU).

    • Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

    • Data Acquisition:

      • Use a matched pair of quartz cuvettes. Fill one with the pure solvent (as a reference) and the other with the sample solution.

      • Scan the spectrum from approximately 200 to 400 nm.

    Expected Data & Interpretation Aromatic compounds like biphenyl exhibit intense absorptions related to π → π* transitions.[9] The presence of substituents will cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene or biphenyl.[9][10]

    Table 5: Representative UV-Vis Data (in Ethanol)

    λₘₐₓ (nm) Transition Type Interpretation
    ~205-220 π → π* Primary absorption band, high intensity.

    | ~250-280 | π → π* | Secondary absorption band (B-band), characteristic of aromatic systems.[6][7] |

    Integrated Analysis and Conclusion

    No single technique provides a complete structural picture. The true analytical power lies in the integration of all spectroscopic data.

    • NMR establishes the C-H framework and substitution pattern.

    • MS confirms the molecular formula (C₁₃H₁₁I) with high accuracy.

    • FTIR verifies the presence of aromatic and aliphatic C-H bonds and the overall functional group profile.

    • UV-Vis confirms the presence of the conjugated aromatic system.

    Together, these methods provide a self-validating system for the unambiguous characterization of 3-Iodo-5-methyl-1,1'-biphenyl. This comprehensive approach is essential for quality control in synthesis, for downstream applications in drug development, and for ensuring the reliability and reproducibility of scientific research.

    Safety Precautions

    Handle 3-Iodo-5-methyl-1,1'-biphenyl with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

    References

    • University of Pretoria. (n.d.). UV/VIS SPECTROSCOPY. Retrieved from [Link]

    • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]

    • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

    • Rocky Mountain Labs. (2026, January 24). How to Prepare Samples for FTIR Testing. Retrieved from [Link]

    • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

    • Journal of Chemical Education. (2001, March 1). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. Retrieved from [Link]

    • Chemistry LibreTexts. (2024, September 26). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

    • OpenStax. (2023, September 20). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

    • University of Nevada, Las Vegas. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

    • ResearchGate. (n.d.). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Retrieved from [Link]

    • The Journal of Physical Chemistry A. (2005, November 12). Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. Retrieved from [Link]

    • OpenStax. (n.d.). Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

    • RSC Publishing. (2015, September 11). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. Retrieved from [Link]

    • SciSpace. (n.d.). The Molecular Structure of Biphenyl and some of its Derivatives. II. Retrieved from [Link]

    • ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M. Retrieved from [Link]

    • Taylor & Francis Online. (1992). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Retrieved from [Link]

    • CORE. (n.d.). Investigation of biphenyl enamines for applications as p-type semiconductors. Retrieved from [Link]

    • Supporting Information. (n.d.). 3-methyl-1,1'-biphenyl (3qa)3. Retrieved from [Link]

    • Taylor & Francis Online. (2006, September 24). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Retrieved from [Link]

    • Supporting Materials. (n.d.). Retrieved from [Link]

    • SlidePlayer. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

    • The Royal Society of Chemistry. (2011). Supporting Information Contents. Retrieved from [Link]

    • Journal of Medicinal Chemistry. (2023, May 9). Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors. Retrieved from [Link]

    • ResearchGate. (n.d.). IR spectra of the biphenyl. Retrieved from [Link]

    • Analytical Chemistry. (n.d.). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Retrieved from [Link]

    • ResearchGate. (n.d.). (i) 1 H NMR spectrum of (a) iodobenzene, (b) biphenyl product. Retrieved from [Link]

    • ResearchGate. (n.d.). UV–Vis spectra of IBIHM. Retrieved from [Link]

    • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodopropane. Retrieved from [Link]

    • MolPort. (n.d.). 3'-iodo-3,5-bis(3-iodophenyl)-1,1'-biphenyl. Retrieved from [Link]

    • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

    • European Journal of Chemistry. (2023, March 31). Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. Retrieved from [Link]

    • PMC. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

    • ResearchGate. (2001, July). Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. Retrieved from [Link]

    • Arabian Journal of Chemistry. (2024, June 26). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction. Retrieved from [Link]

    • Preprints.org. (n.d.). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Retrieved from [Link]

    • PubMed. (2002, May 17). Dynamic NMR study of the rotation around "biphenyl-type" bonds in polycyclic sulfoxides. Retrieved from [Link]

    • ChemRxiv. (n.d.). Metabolite Identification Using Infrared Ion Spectroscopy. Retrieved from [Link]

    • NIST WebBook. (n.d.). 1,1'-Biphenyl, 3-methyl-. Retrieved from [Link]

    • The Royal Society of Chemistry. (n.d.). Gold-Catalyzed Tandem Reaction of 2-Alkynylanilines. Retrieved from [Link]

    • Chemistry Stack Exchange. (n.d.). QM analyses of Electrophilic Aromatic Iodination. Retrieved from [Link]

    • Chemical Papers. (n.d.). Spectral analysis allows using the DPPH UV–Vis assay to estimate antioxidant activity of colored compounds*. Retrieved from [Link]

    • The Royal Society of Chemistry. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent. Retrieved from [Link]

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    1H NMR spectrum of 3-Iodo-5-methyl-1,1'-biphenyl

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: High-Resolution ¹H NMR Structural Elucidation and Protocol for 3-Iodo-5-methyl-1,1'-biphenyl

    Executive Summary & Scientific Rationale

    3-Iodo-5-methyl-1,1'-biphenyl (CAS: 1214329-26-6)[1] is a highly versatile, asymmetrical building block frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for the synthesis of advanced OLED materials and pharmaceutical intermediates. Accurate structural verification of this 1,3,5-trisubstituted biphenyl scaffold is critical to downstream synthetic success.

    This application note provides a comprehensive, self-validating protocol for the acquisition and interpretation of its ¹H Nuclear Magnetic Resonance (NMR) spectrum. Rather than simply listing parameters, this guide details the causality behind chemical shifts, spin-spin coupling networks, and the instrumental physics required to resolve them.

    Theoretical Framework: Spin Systems & Chemical Shift Causality

    The structural elucidation of 3-Iodo-5-methyl-1,1'-biphenyl relies on differentiating three distinct proton spin systems[2]. The molecule's lack of symmetry on the substituted ring, combined with the distinct electronic effects of its substituents, creates a highly diagnostic NMR fingerprint.

    • The Anisotropic Biphenyl Effect: The dihedral angle between the two aromatic rings prevents complete coplanarity due to steric hindrance. However, the anisotropic deshielding effect of the unsubstituted phenyl ring strongly impacts the ortho protons (H-2 and H-6) of the substituted ring, pushing their resonances downfield.

    • Heavy-Atom and Inductive Effects: Iodine acts as a soft, polarizable heavy atom. While it is electronegative (deshielding via inductive effects), its large electron cloud also exerts complex magnetic anisotropy. Protons ortho to the iodine (H-2 and H-4) experience significant downfield shifts[3].

    • Electron-Donating Shielding: The methyl group at C-5 is weakly electron-donating via hyperconjugation, providing a slight shielding (upfield) effect to its ortho and para protons.

    Spin_System Core 3-Iodo-5-methyl-1,1'-biphenyl (C13H11I) RingA Unsubstituted Phenyl Ring (5 Protons) Core->RingA RingB 1,3,5-Trisubstituted Ring (3 Protons) Core->RingB Aliphatic Aliphatic Methyl (3 Protons) Core->Aliphatic H_ortho H-2', H-6' ~7.55 ppm (m) RingA->H_ortho H_meta_para H-3', H-4', H-5' ~7.35-7.45 ppm (m) RingA->H_meta_para H2 H-2 (ortho to I, Ph) ~7.72 ppm (t, J=1.6 Hz) RingB->H2 H4 H-4 (ortho to I, Me) ~7.57 ppm (t, J=1.6 Hz) RingB->H4 H6 H-6 (ortho to Ph, Me) ~7.15 ppm (t, J=1.6 Hz) RingB->H6 CH3 5-CH3 ~2.40 ppm (s) Aliphatic->CH3 H2->H4 4J Meta Coupling H4->H6 4J Meta Coupling

    Logical mapping of ¹H NMR spin systems and meta-coupling in 3-Iodo-5-methyl-1,1'-biphenyl.

    Self-Validating Experimental Protocol

    To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating workflow. Each step contains a built-in quality control checkpoint to prevent downstream analytical failures.

    Phase 1: Sample Preparation

    • Mass Optimization: Weigh exactly 15–20 mg of the analyte.

      • Causality: This mass range provides an optimal signal-to-noise (S/N) ratio for a 1D ¹H experiment without causing concentration-dependent line broadening or viscosity-induced resolution loss.

    • Solvent Selection: Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

      • Causality: CDCl₃ is non-polar, perfectly solvating the hydrophobic biphenyl core, while TMS provides an absolute zero reference[2].

    • Filtration: Transfer the solution into a high-quality 5 mm NMR tube through a glass wool plug.

      • Self-Validation Checkpoint 1: The solution must be optically clear. Any particulate matter will distort the magnetic field homogeneity, destroying the resolution needed to observe the fine ~1.6 Hz meta-couplings.

    Phase 2: Data Acquisition (400 MHz minimum)

    • Tuning and Matching: Insert the sample and tune the probe to the exact ¹H resonance frequency.

    • Locking and Shimming: Lock onto the deuterium signal of CDCl₃. Perform rigorous gradient shimming (Z and Z2 axes).

      • Self-Validation Checkpoint 2: Check the Full-Width at Half-Maximum (FWHM) of the TMS peak or residual CHCl₃ peak (7.26 ppm). The FWHM must be ≤ 1.0 Hz. If broader, re-shim.

    • Pulse Sequence Parameters:

      • Pulse Angle: 30° (zg30).

      • Number of Scans (ns): 16 to 32.

      • Relaxation Delay (d1): 2.0 seconds.

      • Causality: A standard 1.0s delay is insufficient for the fully relaxed integration of sterically hindered aromatic protons. A 2.0s delay ensures quantitative integration accuracy.

    Phase 3: Processing and Phase Correction

    • Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz to enhance S/N without sacrificing resolution.

    • Perform Fourier Transform (FT), followed by manual zero-order and first-order phase correction to ensure purely absorptive peak shapes.

    NMR_Workflow SamplePrep 1. Sample Preparation 15-20 mg in 0.6 mL CDCl3 (Ensures optimal S/N ratio) Shimming 2. Lock & Shim Optimize Z/Z2 gradients (Crucial for <1.5 Hz resolution) SamplePrep->Shimming Acquisition 3. Data Acquisition 400+ MHz, ns=16, d1=2.0s (Allows full proton relaxation) Shimming->Acquisition Processing 4. FT & Processing 0.3 Hz LB, Phase/Baseline Correction (Minimizes spectral artifacts) Acquisition->Processing Analysis 5. Spectral Analysis Integration & Multiplet Assignment (Validates structural integrity) Processing->Analysis

    Step-by-step ¹H NMR acquisition and self-validating processing workflow.

    Quantitative Data & Spectral Assignment

    The ¹H NMR spectrum of 3-Iodo-5-methyl-1,1'-biphenyl is characterized by the following predicted shifts and multiplicities, derived from empirical increment rules and literature precedents for substituted biphenyls[3]. Because the protons on the substituted ring (H-2, H-4, H-6) are all meta to one another, they will appear as fine triplets (or doublets of doublets) with a coupling constant (⁴J) of approximately 1.6 Hz.

    PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J in Hz)Mechanistic Assignment Logic
    H-2 ~7.72t1H~1.6Ortho to I and Ph. Heavily deshielded by the iodine heavy-atom effect and biphenyl anisotropy.
    H-4 ~7.57t1H~1.6Ortho to I and Me. Deshielded by iodine, but slightly shielded by the methyl group's hyperconjugation.
    H-2', H-6' ~7.55m2H-Ortho protons of the unsubstituted phenyl ring.
    H-3', H-4', H-5' ~7.35 - 7.45m3H-Meta and para protons of the unsubstituted phenyl ring.
    H-6 ~7.15t1H~1.6Ortho to Ph and Me. The least deshielded proton on the substituted ring due to methyl shielding.
    5-CH₃ ~2.40s3H-Benzylic methyl group. Appears as a sharp singlet.

    Self-Validation Checkpoint 3 (Integration Logic): When analyzing the processed spectrum, set the integration of the aliphatic methyl singlet (2.40 ppm) strictly to 3.00 . The total integration of the aromatic region (7.10–7.80 ppm) must equal 8.00 ± 0.15 . A deviation >5% indicates either incomplete proton relaxation (requiring a longer d1 delay) or the presence of structurally similar impurities.

    References

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Retrieved from:[Link]

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Retrieved from:[Link]

    Sources

    13C NMR data for 3-Iodo-5-methyl-1,1'-biphenyl

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to the 13C NMR Characterization of 3-Iodo-5-methyl-1,1'-biphenyl

    Introduction

    3-Iodo-5-methyl-1,1'-biphenyl is a substituted aromatic compound that serves as a valuable intermediate in organic synthesis, particularly in cross-coupling reactions where the iodo-group can be readily functionalized. Accurate structural confirmation of such molecules is paramount for ensuring the integrity of subsequent research and development efforts. Among the suite of analytical techniques available for structural elucidation, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a definitive, non-destructive method. It provides direct insight into the carbon framework of a molecule, revealing the number of non-equivalent carbon atoms and offering detailed information about their chemical environment.[1][2]

    This application note provides a comprehensive guide to the ¹³C NMR characterization of 3-Iodo-5-methyl-1,1'-biphenyl. It is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol for data acquisition but also a detailed analysis of the expected spectral data based on established principles of substituent effects in NMR.

    Molecular Structure and Carbon Numbering

    A clear and consistent numbering system is essential for the unambiguous assignment of NMR signals. The structure of 3-Iodo-5-methyl-1,1'-biphenyl is presented below with the IUPAC-recommended numbering scheme that will be used throughout this guide.

    Caption: Molecular structure of 3-Iodo-5-methyl-1,1'-biphenyl with carbon numbering.

    Predicted ¹³C NMR Chemical Shifts

    While experimental data is the gold standard, accurate prediction based on substituent additivity rules and data from analogous structures provides a robust hypothesis for spectral assignment. The following table outlines the predicted ¹³C NMR chemical shifts for 3-Iodo-5-methyl-1,1'-biphenyl, typically recorded in deuterated chloroform (CDCl₃).

    Carbon AtomPredicted Chemical Shift (δ, ppm)Carbon TypeRationale for Shift
    C12 (CH₃)~21.5Primary (sp³)Typical range for an aryl-bound methyl group.[3]
    C3~94.8Quaternary (sp²)Ipso-carbon attached to iodine; strong upfield shift due to the heavy atom effect.[4]
    C2, C4, C6128.0 - 138.0Tertiary (sp²)Aromatic C-H carbons on the substituted ring, deshielded by aromaticity but influenced by adjacent substituents.
    C5~139.0Quaternary (sp²)Ipso-carbon attached to the methyl group.
    C1~144.0Quaternary (sp²)Ipso-carbon of the substituted ring, deshielded by attachment to the second phenyl ring.
    C2'/C6'~127.3Tertiary (sp²)Ortho-carbons of the unsubstituted ring.
    C3'/C5'~129.0Tertiary (sp²)Meta-carbons of the unsubstituted ring.
    C4'~128.0Tertiary (sp²)Para-carbon of the unsubstituted ring.
    C1'~140.5Quaternary (sp²)Ipso-carbon of the unsubstituted ring, deshielded by attachment to the first ring.[3]

    Protocol for ¹³C NMR Data Acquisition

    This protocol outlines a standard procedure for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum.

    Part 1: Sample Preparation

    The quality of the NMR spectrum is profoundly dependent on meticulous sample preparation.

    • Compound Quantity : Due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus, it is significantly less sensitive than ¹H.[5][6] For a standard NMR instrument (400-500 MHz for ¹H), a sample concentration of 50-100 mg is recommended.[7]

    • Solvent Selection : Dissolve the sample (~50 mg) in approximately 0.5-0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred solvent due to its excellent solubilizing power for many organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.[8][9]

    • Filtration (Critical Step) : Any suspended solid particles in the sample will distort the magnetic field homogeneity, leading to broad spectral lines and poor resolution.[5] To prevent this, filter the solution directly into a clean, dry 5 mm NMR tube using a Pasteur pipette with a small, tightly packed plug of glass wool or a dedicated syringe filter.

    • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference. TMS is chemically inert and its 12 equivalent protons and 4 equivalent carbons produce a single sharp signal, which is defined as 0.00 ppm, for calibrating the chemical shift axis.[7]

    • Final Check : Ensure the final solution height in the NMR tube is approximately 4-5 cm. Cap the tube securely and label it clearly.

    Part 2: Spectrometer Setup and Data Acquisition

    The following are typical parameters for a proton-decoupled ¹³C experiment.

    • Spectrometer : 100 MHz (or higher) for ¹³C observation.

    • Pulse Program : A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) should be used. This technique irradiates protons during carbon signal acquisition, which collapses ¹³C-¹H coupling, simplifying the spectrum to single lines for each unique carbon.[10] It also provides a significant signal enhancement via the Nuclear Overhauser Effect (NOE).[1]

    • Spectral Width (SW) : Set to approximately 220-250 ppm to ensure all expected carbon signals, from aliphatic to potential carbonyl regions, are captured.[2][10]

    • Acquisition Time (AQ) : Typically 1-2 seconds. This parameter influences the digital resolution of the spectrum.

    • Relaxation Delay (D1) : A delay of 1-2 seconds is standard for qualitative spectra. This allows for partial relaxation of the carbon nuclei between pulses.

    • Number of Scans (NS) : A high number of scans (e.g., 1024, 2048, or more) is necessary to achieve a good signal-to-noise ratio, compensating for the low sensitivity of the ¹³C nucleus.[6]

    • Temperature : 298 K (25 °C).

    Part 3: Data Processing
    • Fourier Transform (FT) : Apply an exponential multiplication (line broadening factor of ~1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

    • Phasing and Baseline Correction : Manually phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical). Apply an automatic or manual baseline correction to ensure the baseline is flat.

    • Referencing : Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the CDCl₃ solvent peak can be used as a secondary reference, setting its chemical shift to 77.16 ppm.[9]

    • Peak Picking : Identify and label the chemical shift of all significant peaks.

    Workflow for ¹³C NMR Characterization

    The logical process from sample to final interpreted spectrum is a self-validating system, ensuring that each step builds upon a reliable foundation.

    G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Analysis & Interpretation A Weigh Compound (50-100 mg) B Dissolve in CDCl₃ (0.6 mL) with TMS A->B C Filter into NMR Tube B->C D Insert Sample & Lock C->D Prepared Sample E Tune & Shim D->E F Acquire Data (Proton Decoupled) E->F G Fourier Transform F->G Raw FID Data H Phase & Baseline Correct G->H I Reference to TMS (0 ppm) H->I J Peak Picking & Integration I->J Processed Spectrum K Assign Signals to Structure J->K L Final Report K->L

    Caption: A comprehensive workflow for the ¹³C NMR characterization of a small molecule.

    Interpretation and Structural Verification

    The analysis of the ¹³C NMR spectrum provides definitive structural confirmation.

    • Signal Count : The spectrum is expected to show 12 distinct signals. The substituted phenyl ring has six chemically non-equivalent carbons due to the meta-substitution pattern. The unsubstituted phenyl ring, due to free rotation around the C1-C1' bond, will exhibit symmetry, resulting in four signals: one for the two ortho carbons (C2'/C6'), one for the two meta carbons (C3'/C5'), one for the para carbon (C4'), and one for the ipso-carbon (C1'). The methyl carbon (C12) provides the final signal. The observation of 12 signals confirms the overall asymmetry of the substituted ring and the symmetry of the unsubstituted one.[11]

    • Chemical Shift Regions : The signals will fall into distinct regions. The single aliphatic methyl carbon (C12) will appear far upfield (~21.5 ppm). The remaining 11 signals will be in the aromatic region (typically 90-150 ppm).[10][12]

    • Key Signal Assignments :

      • C3 (Iodo-substituted) : The most upfield signal in the aromatic region (~95 ppm) is diagnostic for the carbon bearing the iodine atom. This significant shielding is a classic example of the "heavy atom effect."[4]

      • Quaternary Carbons : The four quaternary carbons (C1, C5, C1', C3) will generally have lower intensities compared to the protonated carbons in a standard decoupled experiment. Their specific shifts are dictated by their electronic environment.

      • Unsubstituted Ring : The signals for the unsubstituted phenyl ring can be assigned based on their expected shifts and relative intensities (C2'/C6' and C3'/C5' representing two carbons each).

    By methodically acquiring, processing, and interpreting the ¹³C NMR spectrum according to this guide, researchers can achieve unambiguous structural verification of 3-Iodo-5-methyl-1,1'-biphenyl, ensuring the quality and reliability of their chemical entities for further application.

    References

    • University of Liverpool. NMR Sample Preparation. [Link]

    • École Polytechnique Fédérale de Lausanne. InfoSheet: NMR sample preparation. [Link]

    • Supporting Information for a relevant chemistry publication. General experimental details. [Link]

    • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

    • National Open Access Monitor, Ireland. Substituent effects on carbon‐13 chemical shifts of para‐substituted benzylbenzenes. [Link]

    • University of York. Preparing an NMR sample - Chemistry Teaching Labs. [Link]

    • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

    • Indian Institute of Technology Bombay. 13C NMR spectroscopy. [Link]

    • University of California, Davis. 13C NMR. [Link]

    • ACS Publications. Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. [Link]

    • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

    • Chemguide. interpreting C-13 NMR spectra. [Link]

    • ResearchGate. Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations | Request PDF. [Link]

    • Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

    • Supporting Information for a relevant chemistry publication. General Synthetic Methods. [Link]

    • University of Puget Sound. 13C NMR Chemical Shift Table. [Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 3-Iodo-5-methyl-1,1'-biphenyl

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals utilizing 3-Iodo-5-methyl-1,1'-biphenyl as an electrophilic substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

    Because this substrate is an aryl iodide, its C–I bond is highly reactive. While this facilitates rapid oxidative addition to the Palladium(0) center[1], it inherently creates a kinetic imbalance if the subsequent transmetalation step is comparatively slow. This guide deconstructs the causality behind common failure modes—such as protodeiodination, homocoupling, and catalyst poisoning—and provides field-proven, self-validating protocols to ensure high-fidelity C–C bond formation.

    Troubleshooting Guide & FAQs

    Q1: I am observing significant amounts of 3-methyl-1,1'-biphenyl (the des-iodo byproduct) in my crude mixture. What causes this and how do I prevent it? A1: The presence of the des-iodo byproduct is caused by protodeiodination (hydrodehalogenation)[2]. Because the oxidative addition of the C–I bond is exceptionally fast, the resulting long-lived Ar–Pd(II)–I intermediate is vulnerable to side reactions if transmetalation is delayed. If your solvent system contains protic sources (e.g., ethanol, water) or if you are using amine bases capable of β-hydride elimination, the Pd(II) complex will be reduced, replacing the iodine with a hydrogen atom.

    • Causality-Driven Solution: Switch to a strictly aprotic solvent system (e.g., anhydrous 1,4-dioxane or toluene) and utilize inorganic bases like K3​PO4​ or Cs2​CO3​ . If water is required to dissolve the base, ensure the use of a biphasic system where the organic layer remains relatively aprotic.

    Q2: My reaction yields a large amount of the boronic acid homocoupling product. How can I suppress this? A2: Homocoupling of the arylboronic acid is an oxidative process primarily promoted by the presence of trace oxygen[2]. However, it is exacerbated when using aryl iodides: the rapid consumption of Pd(0) leaves excess boronic acid pooling in the reaction mixture, increasing its exposure to any dissolved O2​ .

    • Causality-Driven Solution: Rigorously degas all solvents via the freeze-pump-thaw method or by sparging with Argon for at least 30 minutes. Additionally, consider adding the boronic acid dropwise over 1 hour to maintain a low steady-state concentration, thereby favoring the cross-coupling pathway over homocoupling.

    Q3: The reaction mixture turns black shortly after reaching the reaction temperature, and conversion stalls at 40%. Why? A3: A black precipitate indicates the agglomeration of inactive Palladium(0) nanoparticles, commonly referred to as "Palladium black"[2]. This catalyst deactivation occurs when the ligand dissociates from the metal center, or when high local concentrations of generated iodide salts ( KI or NaI ) poison the catalyst by forming inactive anionic palladium complexes[3].

    • Causality-Driven Solution: Implement a biphasic solvent system (e.g., Toluene/ H2​O ). Iodide salts have high solubility in water but low solubility in toluene; this biphasic setup continuously sequesters the inhibitory iodide into the aqueous layer, protecting the catalyst[3]. Pair this with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos) to stabilize the Pd(0) center.

    Mechanistic Pathway Analysis

    To effectively troubleshoot, one must visualize the competing kinetic pathways. The diagram below illustrates how the rapid oxidative addition of 3-Iodo-5-methyl-1,1'-biphenyl dictates the fate of the catalytic cycle.

    SuzukiCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-I L_n] Pd0->OxAdd + 3-Iodo-5-methyl-1,1'-biphenyl TransMet Transmetalation [Ar-Pd(II)-Ar' L_n] OxAdd->TransMet + Ar'-B(OH)2 / Base Dehal Protodeiodination (Ar-H Byproduct) OxAdd->Dehal + H+ / Protic Solvent Homo Homocoupling (Ar-Ar Byproduct) OxAdd->Homo + O2 / Slow Transmetalation RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - Ar-Ar' (Target)

    Catalytic cycle of Suzuki coupling showing target pathways and common side reactions.

    Quantitative Optimization Data

    The following matrix summarizes the quantitative impact of adjusting the catalyst, base, and solvent parameters when coupling 3-Iodo-5-methyl-1,1'-biphenyl.

    EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Target Yield (%)Protodeiodination (%)Homocoupling (%)
    1 Pd(PPh3​)4​ Na2​CO3​ EtOH / H2​O 8045.030.515.2
    2 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane9062.418.110.8
    3 Pd(OAc)2​ / XPhos Cs2​CO3​ THF7078.68.35.4
    4 Pd(OAc)2​ / SPhos K3​PO4​ Toluene / H2​O (5:1) 80 94.2 < 2.0 < 2.0

    Data Interpretation: Entry 1 suffers from severe protodeiodination due to the highly protic ethanol solvent acting as a hydride source. Entry 4 represents the optimized state: SPhos accelerates transmetalation to match the fast oxidative addition, while the biphasic Toluene/ H2​O system prevents iodide poisoning.

    Standard Operating Procedure: Self-Validating Biphasic Coupling

    This protocol is designed as a self-validating system. Observable milestones are embedded within the steps to ensure the chemical environment is behaving as predicted before proceeding.

    Objective: Chemoselective cross-coupling of 3-Iodo-5-methyl-1,1'-biphenyl with an arylboronic acid while suppressing dehalogenation.

    Materials:

    • 3-Iodo-5-methyl-1,1'-biphenyl (1.0 equiv, 1.0 mmol)

    • Arylboronic acid (1.2 equiv, 1.2 mmol)

    • Pd(OAc)2​ (2 mol%)

    • SPhos (4 mol%)

    • K3​PO4​ (2.0 equiv, 2.0 mmol)

    • Toluene / Deionized H2​O (5:1 v/v, 6.0 mL total)

    Step-by-Step Methodology:

    • Solvent Deoxygenation (Critical Control Point):

      • In a Schlenk flask, combine 5.0 mL of Toluene and 1.0 mL of H2​O .

      • Sparge the mixture vigorously with Argon for exactly 30 minutes.

      • Validation: The suppression of homocoupling relies entirely on this step. Do not proceed if the argon line is compromised.

    • Reagent Assembly:

      • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the 3-Iodo-5-methyl-1,1'-biphenyl, arylboronic acid, and K3​PO4​ .

      • Transfer the vial to an Argon-filled glovebox or maintain under a positive pressure of Argon on a Schlenk line.

    • Catalyst Activation & Validation:

      • Add the Pd(OAc)2​ and SPhos to the dry reagents.

      • Inject the degassed Toluene/ H2​O mixture.

      • Validation Check: Upon stirring at room temperature for 5 minutes, the solution must transition to a homogeneous, deep orange/red color in the organic layer. This visually confirms the reduction of Pd(II) to the active Ln​Pd(0) species. If the solution turns black, the ligand has failed to coordinate, and the reaction must be aborted.

    • Reaction Execution:

      • Seal the vial and heat to 80 °C in an oil bath for 4–6 hours.

      • Validation Check: The biphasic nature of the solvent ensures that the generated Potassium Iodide ( KI ) partitions strictly into the aqueous layer. The organic layer should remain free of heavy salt precipitation, confirming that halide-induced catalyst poisoning is being actively prevented.

    • Workup & Isolation:

      • Cool the mixture to room temperature. Dilute with 10 mL of Ethyl Acetate.

      • Separate the layers. Wash the organic layer with brine (1 x 10 mL), dry over anhydrous MgSO4​ , filter, and concentrate in vacuo.

      • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    References

    • Synthetic Methods in Drug Discovery: Volume 1, Royal Society of Chemistry. URL:[Link]

    • Development of Robust, Efficient and Scalable Transition Metal Catalyzed Transformations: Translation of Reactions from Micromole to Multi-Kilogram Scale Processes, ACS Catalysis. URL:[Link]

    Sources

    stability and storage of 3-Iodo-5-methyl-1,1'-biphenyl

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 3-Iodo-5-methyl-1,1'-biphenyl (CAS: 1214329-26-6)[1]. As a Senior Application Scientist, I have designed this technical guide to move beyond generic safety data sheets. For drug development professionals and synthetic chemists, reagent integrity is the foundation of reproducible cross-coupling reactions.

    This center provides a deep dive into the causality of aryl iodide degradation, self-validating quality control workflows, and actionable troubleshooting protocols.

    Chemical Profile & Quantitative Stability Metrics

    Aryl iodides are highly valued for their reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. However, the very characteristic that makes them reactive—the relatively weak Carbon-Iodine (C-I) bond—also makes them susceptible to environmental degradation[2].

    Table 1: Stability and Storage Metrics for 3-Iodo-5-methyl-1,1'-biphenyl

    ParameterSpecification / MetricCausality / Rationale
    Bond Dissociation Energy ~65 kcal/molThe C-I bond is weak enough to be cleaved by UV/Vis photons (λ < 400 nm), initiating radical degradation.
    Optimal Storage Temp. 2°C to 8°CMinimizes thermal kinetic energy, preventing spontaneous radical initiation over long-term storage.
    Atmospheric Requirement Argon / Nitrogen (Inert)Prevents ambient O₂ from trapping transient aryl radicals to form phenolic impurities.
    Photostability Low (Requires Amber Glass)Direct lab lighting induces homolytic cleavage, leading to rapid deiodination[2].
    Expected Shelf Life > 24 MonthsStrict adherence to dark, cold, and inert conditions halts primary degradation pathways.

    Frequently Asked Questions (FAQs): Storage & Stability

    Q1: Why has my newly opened bottle of 3-Iodo-5-methyl-1,1'-biphenyl developed a pink or brown tint? A1: This is a classic symptom of photochemical degradation[3]. When exposed to ambient ultraviolet or intense visible light, the C-I bond undergoes homolytic cleavage. This generates an aryl radical and an iodine radical (I•). The iodine radicals rapidly dimerize to form molecular iodine (I₂). Even trace amounts of I₂ (parts per million) will impart a highly visible pink, yellow, or brown discoloration to the otherwise white solid.

    Q2: Can I store this reagent on the benchtop if I plan to use it within the week? A2: It is highly discouraged. While the compound is thermally stable at room temperature, benchtop storage exposes it to light and fluctuating humidity. If you must keep it out for an ongoing campaign, wrap the vial tightly in aluminum foil to create a strict dark environment and backfill the headspace with Argon after every use.

    Q3: Will the inherent instability of the C-I bond cause the reagent to degrade during high-temperature cross-coupling reactions? A3: No. The C-I bond is thermally stable up to typical transition-metal catalysis temperatures (80°C–120°C)[4]. The degradation is primarily photochemical, not thermal. In the dark environment of a sealed reaction vessel, the oxidative addition of the palladium catalyst to the C-I bond will outcompete any background thermal degradation.

    Mechanistic Workflows & Visualizations

    To understand how to protect your reagent, you must understand how it fails. Below is the photochemical degradation pathway that leads to reagent spoiling.

    Photodegradation A 3-Iodo-5-methyl-1,1'-biphenyl (Intact Reagent) B UV / Visible Light (hv) A->B Exposure C Homolytic C-I Cleavage (Radical Initiation) B->C D Aryl Radical (Ar•) C->D E Iodine Radical (I•) C->E F Deiodinated Product (3-Methylbiphenyl) D->F H-abstraction G Iodine (I2) (Pink/Brown Discoloration) E->G Dimerization

    Photolytic C-I bond cleavage mechanism leading to reagent discoloration and deiodination.

    Troubleshooting Guide: Experimental Issues

    Issue: Unexplained low yields or stalled kinetics in Suzuki/Buchwald-Hartwig couplings.

    • Root Cause: If your palladium catalyst and base are verified, the issue is likely reagent deiodination. If 3-Iodo-5-methyl-1,1'-biphenyl has degraded into 3-methylbiphenyl, the stoichiometry of your active electrophile is lower than calculated. Furthermore, liberated I₂ can poison certain sensitive phosphine ligands.

    • Actionable Fix: Suspend the use of the current batch. Perform the self-validating GC-MS protocol (Protocol A) to quantify the exact ratio of intact reagent to deiodinated byproduct. If purity is <98%, execute the rescue purification (Protocol B).

    Experimental Protocols

    Protocol A: Self-Validating Quality Control (QC) via GC-MS

    This protocol is "self-validating" because it utilizes an internal standard (4-bromoanisole). This ensures that any observed peak ratio changes are due to actual chemical degradation, not injection volume variance or mass spectrometer tuning fluctuations.

    • Sample Preparation: Dissolve exactly 1.0 mg of the suspect 3-Iodo-5-methyl-1,1'-biphenyl in 1.0 mL of HPLC-grade ethyl acetate.

    • Internal Standard Addition: Add 10 µL of a 10 mg/mL stock solution of 4-bromoanisole to the vial.

    • Instrument Parameters: Inject 1 µL into a GC-MS equipped with a standard non-polar column (e.g., HP-5MS).

      • Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 3 mins.

    • Data Analysis:

      • Extract the parent ion mass for the intact reagent ( ~294).

      • Extract the mass for the deiodinated byproduct, 3-methylbiphenyl ( ~168).

      • Compare the integration ratio against the 4-bromoanisole standard. If the 168 peak exceeds 2% relative abundance, the reagent requires purification.

    Protocol B: Rescue Purification of Degraded Reagent

    If your reagent has turned pink/brown, do not discard it. The actual mass of degraded material is often <1%, but the intense color of I₂ makes it appear ruined.

    • Dissolution: Dissolve the discolored solid in a minimal volume of Hexanes/Dichloromethane (9:1 ratio).

    • Silica Plug Preparation: Pack a fritted glass funnel with 2 inches of standard flash silica gel. Wet the plug with pure hexanes.

    • Elution: Load the dissolved reagent onto the plug. Elute with 100 mL of Hexanes. The non-polar 3-Iodo-5-methyl-1,1'-biphenyl will elute rapidly. The polar impurities and molecular iodine will be heavily retained on the silica.

    • Concentration: Collect the filtrate and concentrate under reduced pressure. Crucial Step: Wrap your rotary evaporator receiving flask in aluminum foil to prevent re-initiation of photodegradation during concentration.

    • Storage: Transfer the resulting stark-white solid to an amber vial, flush with Argon for 60 seconds, seal with Parafilm, and store at 2-8°C.

    QCWorkflow Start Retrieve Reagent from Storage Visual Visual Inspection Start->Visual Decision Color Check? Visual->Decision White White/Off-White Solid Decision->White Pass Pink Pink/Brown (I2 present) Decision->Pink Fail GCMS Run GC-MS Protocol A White->GCMS Rescue Silica Plug Protocol B Pink->Rescue Use Proceed with Cross-Coupling GCMS->Use Purity >98% Rescue->GCMS

    Self-validating quality control and rescue purification workflow for degraded aryl iodides.

    References

    • ACS Organic Letters. "Room-Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides". American Chemical Society. [Link]

    • ChemistrySelect. "Visible‐Light Enabled Late‐Stage, Room‐Temperature Aminocarbonylation of Aryl Iodides with Labeled Carbon Monoxide". ResearchGate. [Link]

    Sources

    Validation & Comparative

    3-Iodo-5-methyl-1,1'-biphenyl vs 3-bromo-5-methyl-1,1'-biphenyl

    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Guide: 3-Iodo-5-methyl-1,1'-biphenyl vs. 3-Bromo-5-methyl-1,1'-biphenyl in Advanced Cross-Coupling Workflows

    Introduction In the design of advanced organic materials, OLED fluorophores, and complex organometallic ligands (such as phenoxy-based frameworks for non-heme diiron modeling), meta-substituted biphenyls are indispensable structural motifs. Among these, 3-iodo-5-methyl-1,1'-biphenyl and 3-bromo-5-methyl-1,1'-biphenyl serve as critical electrophilic building blocks. While they share identical steric profiles, the choice of halogen—iodine versus bromine—fundamentally dictates the thermodynamic and kinetic landscape of palladium-catalyzed cross-coupling reactions.

    As an application scientist, selecting between these two precursors is never a mere matter of inventory; it is a strategic decision balancing oxidative addition rates, catalyst resting states, and process economics. This guide provides an objective, data-driven comparison of their performance, complete with validated experimental workflows.

    Thermodynamic Properties & Reactivity Profiles

    The reactivity divergence between aryl iodides and aryl bromides originates from the bond dissociation energy (BDE) of the carbon-halogen bond. The C–I bond is significantly weaker than the C–Br bond, making 3-iodo-5-methyl-1,1'-biphenyl the kinetically superior electrophile for the initial oxidative addition step in palladium catalysis.

    Table 1: Quantitative Data & Reactivity Comparison

    Parameter3-Iodo-5-methyl-1,1'-biphenyl3-Bromo-5-methyl-1,1'-biphenyl
    Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
    Oxidative Addition Rate Exceptionally Fast (Often proceeds at RT)Moderate (Typically requires 60–100 °C)
    Chemical Stability Photolabile; prone to slow deiodination over timeHighly stable under ambient conditions
    Primary Utility Room-temperature couplings, sterically hindered substratesLarge-scale manufacturing, standard cross-couplings
    Cost Profile Higher cost per moleEconomical, ideal for process scale-up

    Mechanistic Divergence: The "Iodide Inhibition" Phenomenon

    While the iodo-derivative undergoes rapid oxidative addition, it does not universally guarantee higher yields. In C–C bond-forming reactions (Suzuki-Miyaura, Sonogashira), 3-iodo-5-methyl-1,1'-biphenyl generally outperforms its bromo-counterpart. However, in C–N bond formation (Buchwald-Hartwig amination), aryl iodides have historically underperformed[1].

    The Causality: After oxidative addition, the displaced iodide anion (I⁻) can severely inhibit the catalytic cycle. Iodide can bridge two palladium centers to form off-cycle, inactive [Pd(Ar)(μ-I)]₂ dimers, or it can directly outcompete the incoming amine nucleophile for binding to the Pd(II) center[1].

    The Solution: To harness the high reactivity of 3-iodo-5-methyl-1,1'-biphenyl in aminations, the reaction microenvironment must be engineered to remove iodide from the solution. Using non-polar solvents like toluene—where the byproduct NaI is highly insoluble—forces the iodide to precipitate, driving the reaction forward[1]. Furthermore, employing bulky biarylphosphine ligands like BrettPhos or RuPhos enforces a monomeric palladium state, entirely bypassing dimer-induced inhibition[1].

    CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast for C-I) Pd0->OxAdd Ar-X Addition PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineBind Amine Binding & Transmetalation PdII->AmineBind Base / Amine Dimer Inactive Pd-I Dimer (Iodide Inhibition) PdII->Dimer Excess I⁻ (Polar Solvents) RedElim Reductive Elimination AmineBind->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Dimer->PdII Toluene + BrettPhos (Forces Monomer)

    Mechanistic pathways of Pd-catalyzed coupling detailing the iodide inhibition off-cycle.

    Experimental Workflows

    The following protocols are designed as self-validating systems, incorporating visual cues and logical checkpoints to ensure reproducibility.

    Protocol A: Scale-Up Suzuki-Miyaura Coupling Substrate: 3-Bromo-5-methyl-1,1'-biphenyl Rationale: For C–C couplings at scale, the bromo-derivative provides the best balance of cost, stability, and reactivity.

    • Preparation: In an oven-dried Schlenk flask, combine 3-bromo-5-methyl-1,1'-biphenyl (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Catalyst Loading: Add Pd(dppf)Cl₂ (2 mol%). The bidentate dppf ligand is highly robust for aryl bromides.

    • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Self-Validation Check: The biphasic mixture should appear distinct; ensure rigorous degassing (sparging with N₂) to prevent homocoupling side-reactions.

    • Reaction: Heat to 80 °C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active bromide spot confirms completion.

    • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

    Protocol B: Room-Temperature Buchwald-Hartwig Amination Substrate: 3-Iodo-5-methyl-1,1'-biphenyl Rationale: Utilizing the iodo-derivative allows for ultra-mild conditions, provided BrettPhos and toluene are used to prevent iodide inhibition[1].

    • Preparation: In a glovebox, combine 3-iodo-5-methyl-1,1'-biphenyl (1.0 equiv), primary amine (1.2 equiv), and NaOt-Bu (1.4 equiv).

    • Catalyst System: Add Pd₂(dba)₃ (0.5 mol%) and BrettPhos ligand (1.0 mol%). Causality Note: BrettPhos is strictly required to prevent the formation of inactive [Pd(Ar)(μ-I)]₂ dimers[1].

    • Solvent: Add anhydrous Toluene (0.5 M). Causality Note: Toluene is chosen specifically because NaI is insoluble in it, preventing the iodide byproduct from poisoning the catalyst[1].

    • Reaction: Stir at room temperature (or up to 40 °C for highly hindered amines) for 2 hours. Self-Validation Check: A fine white precipitate (NaI) will rapidly form in the toluene solution, serving as a visual kinetic indicator of productive cross-coupling.

    • Workup: Filter the suspension through a short pad of Celite to remove the NaI salts and palladium residues, then concentrate in vacuo.

    Strategic Decision Matrix

    When designing a synthetic route, use the following logic to select the optimal halogenated biphenyl.

    DecisionTree Start Select Biphenyl Halide Reaction Target Coupling Type? Start->Reaction CC C-C Bond Formation (Suzuki/Sonogashira) Reaction->CC CN C-N Bond Formation (Buchwald-Hartwig) Reaction->CN Cost Scale & Cost Priority? CC->Cost Bromo 3-Bromo-5-methyl-1,1'-biphenyl (High Stability, Lower Cost) CN->Bromo Standard Ligands (dppf, BINAP) Iodo 3-Iodo-5-methyl-1,1'-biphenyl (High Reactivity, Mild Cond.) CN->Iodo BrettPhos/RuPhos in Toluene Cost->Bromo Process Scale / Cost-Sensitive Cost->Iodo Discovery / Sterically Hindered

    Decision matrix for selecting between iodo and bromo biphenyl derivatives based on workflow.

    References

    • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2009). "An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors." Journal of the American Chemical Society.
    • Friedle, S. (2011). "Advances in Non-Heme Diiron Modeling Chemistry." MIT DSpace.

    Sources

    Navigating Regioselectivity: A Comparative Guide to Synthesizing 3-Iodo-5-methyl-1,1'-biphenyl

    Author: BenchChem Technical Support Team. Date: April 2026

    The synthesis of unsymmetrical meta-substituted biaryls, such as 3-iodo-5-methyl-1,1'-biphenyl (CAS: 1214329-26-6) , presents a classic challenge in synthetic organic chemistry: differentiating two identical or electronically similar reactive sites. This molecule is a highly valued electrophilic building block for advanced OLED materials, pharmaceutical intermediates, and complex phosphine ligands. The presence of both an iodine atom (primed for subsequent cross-coupling) and a methyl group on a biphenyl scaffold requires a strategic approach to avoid over-coupling or regioisomeric mixtures.

    As an Application Scientist, I evaluate three distinct synthetic routes below. This guide analyzes the mechanistic causality behind each protocol, compares their operational efficiencies, and provides validated experimental workflows to help you select the optimal process for your scale and resources.

    Route 1: The Statistical Suzuki-Miyaura Mono-Coupling

    Concept & Causality

    The most conceptually straightforward route involves the mono-arylation of 1,3-diiodo-5-methylbenzene using one equivalent of phenylboronic acid via the [1]. However, because the two C–I bonds are electronically identical, the initial oxidative addition of palladium occurs randomly. Once the first phenyl group is installed, the steric and electronic environment of the remaining C–I bond is only marginally altered. This leads to competitive secondary oxidative addition and the unavoidable formation of a bis-coupled byproduct (3,5-diphenyltoluene).

    Experimental Protocol
    • Reaction Setup: In a flame-dried Schlenk flask, dissolve 1,3-diiodo-5-methylbenzene (1.0 eq) and phenylboronic acid (0.95 eq, strictly limiting the boronic acid to minimize bis-coupling) in a degassed mixture of Toluene/EtOH (4:1).

    • Catalyst & Base: Add Pd(PPh3)4 (5 mol%) and an aqueous solution of Na2CO3 (2.0 M, 2.0 eq).

    • Heating & Validation: Heat the biphasic mixture to 80 °C under argon. Monitor via GC-MS. This reaction is a self-validating statistical distribution; by 4 hours, you will observe a plateauing ratio of unreacted starting material, the desired mono-coupled product, and the bis-coupled byproduct. Quench the reaction at this equilibrium to prevent further over-coupling.

    • Workup & Isolation: Cool to room temperature, extract with EtOAc, wash with brine, and dry over MgSO4. The critical bottleneck is the careful silica gel column chromatography (using 100% hexanes) required to separate the target from the non-polar starting material and the highly non-polar bis-coupled product.

    Route 2: The Classical Sandmeyer Approach

    Concept & Causality

    To strictly control regioselectivity, one can utilize an amine directing group. Starting from 5-methyl-[1,1'-biphenyl]-3-amine, the amino group is diazotized to form a diazonium salt, which is subsequently displaced by iodide [2]. The causality here relies on the extreme instability of the diazonium intermediate; the extrusion of nitrogen gas provides a massive thermodynamic driving force for the C–I bond formation, ensuring absolute regiocontrol without the risk of over-arylation.

    Experimental Protocol
    • Diazotization: Suspend 5-methyl-[1,1'-biphenyl]-3-amine (1.0 eq) in aqueous HCl (6.0 M) at 0 °C. Slowly add a chilled aqueous solution of NaNO2 (1.1 eq) dropwise. Maintain the temperature strictly below 5 °C to prevent premature nitrogen extrusion, which leads to phenol byproducts.

    • System Validation: Test the solution with starch-iodide paper. A rapid blue-black color change confirms a slight excess of nitrous acid. Quench this excess by adding small portions of urea until the starch-iodide test is negative.

    • Iodination: Slowly pour the cold diazonium solution into a vigorously stirred aqueous solution of KI (2.5 eq) at room temperature. The solution will immediately turn dark brown (due to I2 formation), and nitrogen gas evolution will be visible.

    • Workup: Once gas evolution ceases, heat the mixture to 60 °C for 30 minutes to drive the reaction to completion. Extract with DCM. Wash the organic layer with saturated aqueous Na2S2O3. The Na2S2O3 wash is a visual validation step: it reduces the generated iodine (I2) back to water-soluble iodide, instantly turning the dark organic layer pale yellow. Purify via short-path chromatography.

    Route 3: Orthogonal Cross-Coupling & Buchwald-Klapars Halogen Exchange

    Concept & Causality

    This modern route leverages the kinetic differences in bond dissociation energies between C–I (~65 kcal/mol) and C–Br (~81 kcal/mol). Starting with 3-bromo-5-iodotoluene, a Suzuki coupling with phenylboronic acid occurs exclusively at the iodine site, yielding 3-bromo-5-methylbiphenyl.

    To convert the remaining bromide to the desired iodide, we employ the [3]. This copper-catalyzed halogen exchange utilizes N,N'-dimethylethylenediamine (DMEDA) as a ligand. The ligand choice is not arbitrary; DMEDA stabilizes the Cu(I) oxidation state, prevents disproportionation into inactive Cu(0) and Cu(II), and solubilizes the active catalytic species in dioxane. This allows the thermodynamic equilibrium to be driven entirely toward the aryl iodide by the mass action of excess NaI.

    Experimental Protocol
    • Step 1 (Orthogonal Suzuki): React 3-bromo-5-iodotoluene (1.0 eq) with phenylboronic acid (1.05 eq), Pd(dppf)Cl2 (3 mol%), and K2CO3 in THF/H2O at 70 °C for 6 hours. Isolate 3-bromo-5-methylbiphenyl via standard extraction and filtration.

    • Step 2 (Halogen Exchange Setup): In an oven-dried Schlenk tube, combine 3-bromo-5-methylbiphenyl (1.0 eq), rigorously dried NaI (2.0 eq), and CuI (5 mol%). Evacuate and backfill with argon three times.

    • Ligand & Solvent: Add anhydrous dioxane and DMEDA (10 mol%) via syringe. The solution will turn a characteristic deep blue/green, visually validating the formation of the active Cu-diamine complex.

    • Heating: Seal the tube and heat at 110 °C for 24 hours.

    • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Wash the filtrate with 5% aqueous ammonia (to strip residual copper) and saturated Na2S2O3 (to quench I2). Concentrate and purify via a simple silica gel plug to yield pure 3-iodo-5-methyl-1,1'-biphenyl.

    Comparative Data Analysis

    The table below summarizes the quantitative performance and operational trade-offs of the three evaluated routes.

    RouteSteps (from commercial precursors)Overall YieldRegioselectivityKey Operational Challenge
    1: Statistical Suzuki 140–45%Poor (Statistical)Tedious chromatographic separation of bis-coupled byproduct.
    2: Sandmeyer 3–4 (requires amine synthesis)~60%ExcellentHandling of unstable diazonium intermediates; stoichiometric heavy waste.
    3: Orthogonal + Finkelstein 280–85%ExcellentRequires strictly anhydrous/anaerobic conditions for Cu catalysis.

    Visualizations

    RouteSelection Start Target: 3-Iodo-5-methyl-1,1'-biphenyl Route1 Route 1: Statistical Suzuki (1,3-Diiodo-5-methylbenzene) Start->Route1 Route2 Route 2: Sandmeyer (5-Methylbiphenyl-3-amine) Start->Route2 Route3 Route 3: Orthogonal + Finkelstein (3-Bromo-5-iodotoluene) Start->Route3 Yield1 Yield: ~45% Issue: Bis-coupling Route1->Yield1 Yield2 Yield: ~60% Issue: Multi-step precursor Route2->Yield2 Yield3 Yield: ~85% (2 steps) Advantage: Highly Selective Route3->Yield3

    Decision matrix for selecting the synthesis route of 3-Iodo-5-methyl-1,1'-biphenyl based on efficiency.

    FinkelsteinWorkflow Step1 3-Bromo-5-methylbiphenyl + NaI (2.0 eq) Step2 Catalyst Loading CuI (5 mol%) DMEDA (10 mol%) Step1->Step2 Step3 Solvent & Temp Dioxane, 110°C, 24h Argon Atm Step2->Step3 Step4 Workup EtOAc Dilution Na2S2O3 Wash Step3->Step4 Step5 Product 3-Iodo-5-methyl-1,1'-biphenyl >95% Conversion Step4->Step5

    Experimental workflow for the Buchwald-Klapars aromatic Finkelstein halogen exchange.

    References

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 1995, 95 (7), 2457–2483.[Link]

    • Galli, C. "Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical." Chemical Reviews 1988, 88 (5), 765–792.[Link]

    • Klapars, A.; Buchwald, S. L. "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction." Journal of the American Chemical Society 2002, 124 (50), 14844–14845.[Link]

    Cost Analysis and Synthetic Strategies for 3-Iodo-5-methyl-1,1'-biphenyl: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Strategic Context

    3-Iodo-5-methyl-1,1'-biphenyl is a high-value molecular building block heavily utilized in the synthesis of advanced OLED materials, agrochemicals, and pharmaceutical active ingredients. Its structural duality—featuring a sterically tuning methyl group and a highly reactive iodine atom—makes it an ideal substrate for subsequent cross-coupling transformations.

    However, synthesizing this asymmetric biaryl system presents a classic challenge in chemoselectivity and regioselectivity. As researchers scale up from discovery to process chemistry, the choice of synthetic route drastically impacts the overall cost, time, and environmental footprint. This guide objectively compares two primary synthetic pathways:

    • Route 1: Direct Statistical Mono-Suzuki Coupling.

    • Route 2: Sandmeyer-Mediated Stepwise Assembly.

    By analyzing the causality behind reagent choices, purification bottlenecks, and overall yields, we provide a self-validating framework to help drug development professionals optimize their procurement and synthesis strategies.

    Mechanistic Pathways & Workflow Comparison

    The1 [1]. However, applying it to symmetrical di-halogenated substrates inherently leads to statistical mixtures.

    Route 1 attempts to control this by using substoichiometric amounts of phenylboronic acid against 1,3-diiodo-5-methylbenzene. While this is a single-step process, it inevitably generates the bis-coupled byproduct (3,5-diphenyltoluene), which is notoriously difficult to separate from the target molecule via standard chromatography.

    Route 2 bypasses the statistical limitation entirely. By starting with 3-bromo-5-methylaniline, the Suzuki coupling is perfectly chemoselective for the bromide over the amine.2 [2]. The resulting intermediate is then converted to the target iodide via a Sandmeyer reaction.

    G SM1 1,3-Diiodo-5-methylbenzene (High Cost) R1_Rxn Suzuki-Miyaura (0.9 eq PhB(OH)2) SM1->R1_Rxn SM2 3-Bromo-5-methylaniline (Low Cost) R2_Rxn1 Suzuki-Miyaura (1.2 eq PhB(OH)2) SM2->R2_Rxn1 Target 3-Iodo-5-methyl-1,1'-biphenyl (Target Molecule) R1_Rxn->Target Mono-coupling (45%) Byprod 3,5-Diphenyltoluene (Bis-coupled Waste) R1_Rxn->Byprod Bis-coupling (30%) Int2 5-Methyl-[1,1'-biphenyl]-3-amine (Easily Purified) R2_Rxn1->Int2 High Yield (85%) R2_Rxn2 Sandmeyer Reaction (NaNO2, HCl, KI) Int2->R2_Rxn2 R2_Rxn2->Target Iodination (88%)

    Figure 1: Workflow comparison of direct Suzuki coupling vs. Sandmeyer-mediated synthesis.

    Cost Analysis & Performance Metrics

    The true cost of a chemical synthesis extends beyond the catalog price of the starting materials. It must account for catalyst loading, yield attrition, and purification labor (solvent consumption and silica gel volume).

    Below is a quantitative breakdown normalizing the cost to produce 100 grams of purified 3-Iodo-5-methyl-1,1'-biphenyl at a laboratory scale.

    Performance MetricRoute 1: Direct Mono-SuzukiRoute 2: Sandmeyer-Mediated
    Starting Material Cost High (~$450 / 100g)Low (~$80 / 100g)
    Catalyst Requirement High (Pd(PPh3)4, 5 mol%)Moderate (Pd(dppf)Cl2, 3 mol%)
    Step Count 1 Step2 Steps
    Overall Isolated Yield ~45% (Statistical limitation)~75% (Over 2 steps)
    Purification Complexity Severe (Difficult separation of bis-coupled)Minimal (Acid-base extraction + short plug)
    Estimated Cost / 100g $1,200 - $1,500 $400 - $600

    Analytical Insight: While Route 1 appears more efficient on paper due to its single-step nature, the thermodynamic reality of the transmetalation step dictates that the mono-coupled product is just as reactive as the starting material. This forces the use of massive amounts of silica gel to separate the target from the bis-coupled waste, driving up the actual cost by over 200% compared to Route 2.

    Detailed Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for specific reagent choices is explicitly detailed.

    Protocol A: Direct Mono-Suzuki Coupling (Route 1)

    Mechanistic Note: Mechanistically, the reaction proceeds through oxidative addition, transmetalation, and reductive elimination. 3 [3].

    • Setup: In a flame-dried Schlenk flask, dissolve 1,3-diiodo-5-methylbenzene (10.0 g, 29.0 mmol) in a degassed mixture of Toluene/EtOH/H2O (2:1:1, 120 mL).

    • Stoichiometric Control: Add phenylboronic acid (3.18 g, 26.1 mmol, 0.9 equiv ). Causality: Restricting the boronic acid to 0.9 equivalents starves the reaction, statistically suppressing the secondary oxidative addition required to form the bis-coupled byproduct.

    • Catalysis: Add K2CO3 (8.0 g, 58.0 mmol) and Pd(PPh3)4 (1.67 g, 1.45 mmol). Heat to 80 °C for 12 hours.

    • Workup & Purification: Extract with EtOAc, wash with brine, and concentrate. The crude mixture must be subjected to gradient column chromatography (100% Hexanes) to carefully elute unreacted starting material, followed by the target iodide, leaving the bis-coupled product on the column.

    Protocol B: Sandmeyer-Mediated Synthesis (Route 2 - Recommended)

    Mechanistic Note: The Sandmeyer step relies on the generation of a diazonium salt, which undergoes single-electron transfer to form an aryl radical, 4 [4].

    Step 1: Chemoselective Suzuki Coupling

    • Setup: Combine 3-bromo-5-methylaniline (10.0 g, 53.7 mmol), phenylboronic acid (7.86 g, 64.4 mmol, 1.2 equiv), and Na2CO3 (11.4 g, 107.4 mmol) in 1,4-Dioxane/H2O (4:1, 150 mL).

    • Catalysis: Add Pd(dppf)Cl2 (1.18 g, 1.61 mmol). Causality: The bidentate dppf ligand enforces a rigid bite angle that accelerates reductive elimination, preventing competitive dehalogenation side-reactions common with electron-rich anilines.

    • Workup: Heat at 90 °C for 8 hours. Cool, extract with EtOAc, and perform an acid-base extraction using 1M HCl. Causality: The amine group allows the target intermediate to be pulled into the aqueous layer, leaving all neutral organic impurities (including catalyst ligands) behind, bypassing chromatography entirely.

    Step 2: Sandmeyer Iodination

    • Diazotization: Suspend the purified 5-methyl-[1,1'-biphenyl]-3-amine (8.0 g, 43.6 mmol) in conc. HCl (25 mL) and H2O (25 mL). Cool to 0 °C. Add NaNO2 (3.31 g, 48.0 mmol) in H2O dropwise. Stir for 30 minutes.

    • Iodination: Slowly add a solution of KI (10.8 g, 65.4 mmol) in H2O. Warm to room temperature, then heat to 60 °C for 2 hours until nitrogen evolution ceases.

    • Quenching: Quench the reaction with saturated aqueous Na2S2O3. Causality: The thiosulfate reduces any unreacted molecular iodine (I2) into water-soluble iodide (I-), preventing severe product discoloration and simplifying the organic phase extraction. Extract with DCM and pass through a short silica plug to yield the pure target.

    Sandmeyer Amine Aryl Amine (Ar-NH2) Diazonium Diazonium Salt (Ar-N2+) Amine->Diazonium + NO+ Nitrosonium Nitrosonium Ion (NO+) Nitrosonium->Diazonium HCl, 0°C ArylRadical Aryl Radical (Ar•) Diazonium->ArylRadical -N2, +e- (from I-) Product Aryl Iodide (Ar-I) ArylRadical->Product +I•

    Figure 2: Mechanistic pathway of Sandmeyer iodination via diazonium and radical intermediates.

    Conclusion & Recommendations

    For the synthesis of 3-Iodo-5-methyl-1,1'-biphenyl, Route 2 (Sandmeyer-Mediated Synthesis) is unequivocally superior for scale-up and cost-efficiency. Despite adding a synthetic step, it completely eliminates the statistical yield attrition and the labor-intensive chromatographic separation inherent to Route 1. By leveraging acid-base extraction and highly chemoselective transformations, Route 2 reduces the overall cost per 100g by approximately 60-70%, making it the optimal choice for process chemists and drug development professionals.

    References

    • Recent developments in the Suzuki-Miyaura reaction: 2010-2014 Source: Figshare URL
    • 2-Phenoxypyridyl Dinucleating Ligands for Assembly of Diiron(II) Complexes; Efficient Reactivity with O2 to Form μ-Oxodiiron(III)
    • Source: National Institutes of Health (NIH)
    • An In-Depth Technical Guide to the Early Synthesis Methods of 4-Methylbiphenyl Source: BenchChem URL

    Sources

    The Strategic Advantage of 3-Iodo-5-methyl-1,1'-biphenyl in the Synthesis of Novel GPR40 Agonists: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent therapeutic agents is a paramount objective. The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising target for the treatment of type 2 diabetes mellitus due to its role in glucose-stimulated insulin secretion.[1][2][3] The biphenyl scaffold is a privileged structure in the design of GPR40 agonists, offering a versatile platform for molecular optimization.[4] This guide provides an in-depth technical comparison of the utility of 3-Iodo-5-methyl-1,1'-biphenyl as a key intermediate in the synthesis of novel GPR40 agonists, juxtaposed with alternative synthetic precursors. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to inform the strategic decisions of researchers in the field.

    The Pivotal Role of Iodinated Biphenyls in GPR40 Agonist Synthesis

    The development of potent GPR40 agonists often involves the construction of complex molecular architectures centered around a biphenyl core. The strategic placement of substituents on this core is critical for achieving the desired pharmacological profile, including potency, selectivity, and favorable pharmacokinetic properties. Aryl iodides, such as 3-Iodo-5-methyl-1,1'-biphenyl, serve as exceptionally versatile intermediates in this context. The carbon-iodine bond, being the least stable among the carbon-halogen bonds, makes the iodide an excellent leaving group in various cross-coupling reactions, most notably the Suzuki-Miyaura and Heck reactions. This reactivity allows for the efficient and controlled introduction of diverse functional groups, a crucial step in the structure-activity relationship (SAR) studies inherent to drug discovery.

    Comparative Analysis of Synthetic Intermediates for GPR40 Agonist Scaffolds

    While 3-Iodo-5-methyl-1,1'-biphenyl represents a strategic choice for the synthesis of certain GPR40 agonists, a comprehensive evaluation necessitates a comparison with alternative building blocks. This section will compare the synthetic utility of our target molecule with other commonly employed intermediates.

    Workflow for GPR40 Agonist Synthesis

    The general synthetic strategy for many GPR40 agonists involves the coupling of a substituted biphenyl moiety with a "headgroup" containing a carboxylic acid or a bioisostere, which is crucial for receptor activation. The following diagram illustrates a plausible workflow utilizing 3-Iodo-5-methyl-1,1'-biphenyl.

    GPR40_Synthesis_Workflow A 3-Iodo-5-methyl-1,1'-biphenyl B Suzuki-Miyaura or Heck Coupling A->B Aryl Iodide C Functionalized Biphenyl Derivative B->C D Coupling with Headgroup Precursor C->D E Final GPR40 Agonist D->E sub Boronic acid/ester or Alkene sub->B head Headgroup Precursor head->D

    Caption: Plausible synthetic workflow for a GPR40 agonist using 3-Iodo-5-methyl-1,1'-biphenyl.

    Comparison Table of Synthetic Intermediates
    IntermediateKey Reaction(s)AdvantagesDisadvantagesRepresentative Application (by analogy)
    3-Iodo-5-methyl-1,1'-biphenyl Suzuki-Miyaura, Heck, Sonogashira, Buchwald-HartwigHigh reactivity of C-I bond allows for mild reaction conditions and broad functional group tolerance. The methyl group provides a point for SAR exploration.Higher cost and potentially lower stability compared to bromides or chlorides.Synthesis of GPR40 agonists with substituted biphenyl cores.
    3-Bromo-5-methyl-1,1'-biphenyl Suzuki-Miyaura, Heck, Buchwald-HartwigMore stable and cost-effective than the iodo-analogue. Good reactivity in many cross-coupling reactions.Requires more forcing reaction conditions (higher temperatures, stronger bases, more specialized ligands) compared to the iodo-derivative.Synthesis of various biphenyl-containing pharmaceuticals.
    3-Chloro-5-methyl-1,1'-biphenyl Suzuki-Miyaura (with specialized catalysts), Buchwald-HartwigLowest cost among the halides, highest stability.Generally low reactivity in cross-coupling, requiring specialized and often expensive catalyst systems. Not suitable for Heck reactions.Large-scale industrial synthesis where cost is a primary driver.
    3-Amino-5-methyl-1,1'-biphenyl Sandmeyer Reaction (to introduce other functionalities), Amide couplingThe amino group can be a handle for diverse functionalization or can be a key pharmacophoric element itself.Requires protection/deprotection steps, and the Sandmeyer reaction can have substrate limitations and produce byproducts.Synthesis of compounds where an amino or amide linkage is desired at this position.

    Experimental Protocols and Mechanistic Insights

    To provide a practical context for the comparison, this section details representative experimental protocols for key synthetic transformations.

    Protocol 1: Suzuki-Miyaura Coupling of an Aryl Iodide

    This protocol is a general method for the palladium-catalyzed cross-coupling of an aryl iodide, such as 3-Iodo-5-methyl-1,1'-biphenyl, with a boronic acid or ester. This reaction is fundamental to building the complex biphenyl structures found in many GPR40 agonists.

    Step-by-Step Methodology:

    • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl iodide (1.0 eq), the boronic acid or ester (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Add a suitable solvent, such as a mixture of 1,4-dioxane and water.

    • Add a base, typically an aqueous solution of K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).

    • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and add water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    Causality Behind Experimental Choices:

    • Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The choice of ligand can be crucial for the efficiency of the reaction, especially with less reactive halides.

    • Base: The base is essential for the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield.

    • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

    Catalytic Cycle of the Suzuki-Miyaura Coupling

    Suzuki_Cycle cluster_legend Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdIL Ar-Pd(II)-I(L)₂ Pd0->ArPdIL Ar-I OxAdd Oxidative Addition ArPdArL Ar-Pd(II)-Ar'(L)₂ ArPdIL->ArPdArL Ar'-B(OR)₂ + Base Transmetal Transmetalation ArPdArL->Pd0 Ar-Ar' RedElim Reductive Elimination l1 Ar = 3-methyl-1,1'-biphenyl-5-yl l2 Ar' = Coupling Partner l3 L = Ligand (e.g., PPh₃)

    Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

    Head-to-Head Comparison: Iodide vs. Bromide in a Key Synthetic Step

    To illustrate the practical implications of choosing an aryl iodide over a bromide, let's consider a hypothetical synthesis of a GPR40 agonist precursor.

    Parameter3-Iodo-5-methyl-1,1'-biphenyl3-Bromo-5-methyl-1,1'-biphenyl
    Reaction Conditions for Suzuki Coupling Milder conditions (e.g., lower temperature, weaker base) are often sufficient.May require higher temperatures, stronger bases, and more sophisticated phosphine ligands to achieve comparable yields.
    Catalyst Loading Typically lower catalyst loading can be used due to higher reactivity.May require higher catalyst loading, increasing costs.
    Reaction Time Generally faster reaction times.Often requires longer reaction times for complete conversion.
    Cost of Starting Material Generally more expensive.More cost-effective.
    Side Reactions The higher reactivity can sometimes lead to undesired side reactions if not carefully controlled.The more forcing conditions can lead to decomposition of sensitive functional groups.

    Experimental Data Synopsis:

    While specific data for 3-Iodo-5-methyl-1,1'-biphenyl is not available in the provided search results, the general principles of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions are well-established. Numerous studies have shown that the reactivity order is I > Br > Cl. For instance, in the synthesis of biphenyl derivatives via Suzuki-Miyaura coupling, aryl iodides consistently provide higher yields under milder conditions compared to their bromo and chloro counterparts.

    Conclusion and Future Outlook

    The choice of a synthetic intermediate is a critical decision in the drug discovery and development process, with significant implications for efficiency, cost, and the accessible chemical space. 3-Iodo-5-methyl-1,1'-biphenyl emerges as a highly valuable, albeit potentially more costly, building block for the synthesis of novel GPR40 agonists. Its high reactivity in key C-C bond-forming reactions allows for greater flexibility and efficiency in the construction of complex molecular architectures.

    For early-stage discovery and SAR studies, the versatility of the aryl iodide often outweighs its higher cost, enabling rapid access to a diverse range of analogs. For later-stage process development and large-scale synthesis, a transition to the more economical aryl bromide or even chloride may be desirable, although this would necessitate significant process optimization to overcome the lower reactivity.

    Future research in this area will likely focus on the development of even more efficient and cost-effective catalytic systems that can activate less reactive aryl halides under mild conditions, further expanding the synthetic chemist's toolkit for the creation of next-generation therapeutics.

    References

    • An updated patent review of GPR40/ FFAR1 modulators (2020 - present). (2023). Expert Opinion on Therapeutic Patents. [Link]

    • Pyrrolidine gpr40 modulators for the treatment of diseases such as diabetes. (2015).
    • Current status of GPR40/FFAR1 modulators in medicinal chemistry (2016-2019): a patent review. (2020). Expert Opinion on Therapeutic Patents. [Link]

    • Synthesis and Activity of Small Molecule GPR40 Agonists. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]

    • Evolution of the Synthetic Process to an Advanced GPR40 Agonist. (2017). ResearchGate. [Link]

    • Synthesis of GPR40 targeting 3H‐ and 18F‐probes towards selective beta cell imaging. (2016). Radboud Repository. [Link]

    • An updated patent review of GPR40/ FFAR1 modulators (2020 - present). (2023). ResearchGate. [Link]

    • Design and Synthesis of Novel, Selective GPR40 AgoPAMs. (2017). ACS Medicinal Chemistry Letters. [Link]

    • Synthesis and antidiabetic evaluation of some novel compounds. (n.d.).
    • Synthesis and anti‐diabetic activity of novel biphenylsulfonamides as glucagon receptor antagonists. (2019). Chemical Biology & Drug Design. [Link]

    • Glucose-dependent insulinotropic polypeptide receptor antagonists and uses thereof. (2024).
    • 3-phenyl-4-hexynoic acid derivatives as gpr40 agonists. (2019).
    • Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469. (2010). ACS Medicinal Chemistry Letters. [Link]

    • Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. (2024). Journal of Medicinal Chemistry. [Link]

    • Design, synthesis and biological evaluation of antidiabetic agents. (2013). National University of Ireland. [Link]

    • Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. (2024). Arabian Journal of Chemistry. [Link]

    • Synthetic method of empagliflozin intermediate. (2022).

    Sources

    Safety Operating Guide

    Personal protective equipment for handling 3-Iodo-5-methyl-1,1'-biphenyl

    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety and Operational Guide for Handling 3-Iodo-5-methyl-1,1'-biphenyl

    As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe scaling of halogenated aromatic intermediates. 3-Iodo-5-methyl-1,1'-biphenyl (CAS: 1214329-26-6) is a highly valuable building block, often utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct complex biaryl pharmacophores. However, its structural properties—a lipophilic biphenyl core coupled with a reactive heavy halogen (iodine)—demand rigorous, scientifically grounded safety protocols.

    This guide transcends basic safety data sheets (SDS) by explaining the causality behind our safety recommendations. By understanding the chemical physics and toxicology of iodinated biphenyls, your laboratory can implement a self-validating safety system that protects personnel, ensures regulatory compliance, and optimizes disposal logistics.

    Mechanistic Toxicology: The "Why" Behind the Hazard

    To design an effective Personal Protective Equipment (PPE) and handling strategy, we must first understand the molecular behavior of 3-Iodo-5-methyl-1,1'-biphenyl.

    • Lipophilicity & Permeation: The biphenyl scaffold is highly hydrophobic. This allows the molecule to easily partition into lipophilic environments, including the human stratum corneum (skin) and standard non-polar polymer laboratory gloves.

    • Halogen Bonding (XB) & Endocrine Disruption: Halogenated biphenyls share structural homology with thyroid hormones (e.g., thyroxine). The iodine atom, being highly polarizable, can participate in strong halogen bonding (XB). Recent toxicological models demonstrate that iodinated aromatics can form strong I⋯Se halogen bonds with the selenocysteine residue in the active site of deiodinase (Dio) enzymes, potentially disrupting thyroid hormone homeostasis [3].

    Mechanism A 3-Iodo-5-methyl-1,1'-biphenyl (Lipophilic Halogenated Aromatic) B Dermal/Inhalation Exposure & Bioaccumulation A->B Hydrophobic Partitioning C Deiodinase Enzyme (Dio) Active Site (Selenocysteine) B->C Systemic Transport D Halogen Bonding (XB) Iodine ⋯ Selenium C->D Structural Mimicry E Disruption of Thyroid Hormone (TH) Homeostasis D->E Enzyme Inhibition

    Toxicological mechanism of iodinated biphenyls disrupting thyroid homeostasis via halogen bonding.

    Personal Protective Equipment (PPE) Matrix

    Standard laboratory PPE is insufficient for prolonged exposure to halogenated aromatics. The selection of barrier materials must account for the chemical's solubility parameters to prevent polymer swelling and breakthrough.

    PPE ComponentRecommended MaterialMechanistic JustificationStatus
    Primary Gloves Viton™ (Fluoroelastomer) Fluoroelastomers exhibit extreme resistance to non-polar and halogenated aromatic compounds due to their high fluorine content, preventing polymer swelling and permeation.Highly Recommended
    Secondary Gloves Nitrile (NBR) - Double Layer Nitrile offers excellent tactile dexterity for weighing but is susceptible to degradation by halogenated solvents over time. Use only for short-duration handling (<15 mins) or as an under-glove.Acceptable (Short Duration)
    Eye Protection Chemical Splash Goggles Halogenated aromatics can cause severe corneal irritation. Standard safety glasses with side shields do not provide adequate vapor or splash sealing.Mandatory
    Body Protection Flame-Retardant Lab Coat Biphenyl derivatives can be combustible. A 100% cotton or Nomex® lab coat prevents static buildup and melting to the skin in case of fire.Mandatory

    Operational Protocol: Safe Handling & Weighing

    Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure zero-exposure during the handling of 3-Iodo-5-methyl-1,1'-biphenyl.

    Step-by-Step Methodology:

    • Environmental Preparation: Verify that the chemical fume hood is operating with a face velocity between 80–120 feet per minute (fpm). Clear the hood of incompatible materials (strong oxidizing agents, active metals like zinc or aluminum).

    • PPE Donning: Don a flame-retardant lab coat, chemical splash goggles, and double gloves (Viton outer, Nitrile inner).

    • Static Mitigation: Because 3-Iodo-5-methyl-1,1'-biphenyl is typically a solid powder, use an anti-static weighing boat and a grounded balance to prevent the aerosolization of particulates.

    • Transfer & Weighing: Use a clean, stainless-steel or PTFE-coated spatula. Perform all weighing strictly inside the fume hood enclosure. If transferring to a reaction vessel, seal the vessel before removing it from the hood.

    • Decontamination: Wipe down the balance and hood surface with a compatible non-halogenated solvent (e.g., isopropanol) using disposable wipes. Dispose of these wipes in the solid hazardous waste stream.

    Workflow Step1 1. Preparation Verify Fume Hood (80-120 fpm) Don Viton Gloves & Goggles Step2 2. Containment Utilize Anti-Static Weighing Boat & Grounded Balance Step1->Step2 Step3 3. Execution Transfer Chemical via PTFE Spatula Seal Reaction Vessel Step2->Step3 Step4 4. Decontamination Wipe Surfaces with Isopropanol Dispose of Wipes as HazMat Step3->Step4 Step5 5. Waste Segregation Deposit in Non-Metallic Halogenated Waste Container Step4->Step5

    Step-by-step operational workflow for the safe handling and weighing of halogenated biphenyls.

    Waste Segregation & Disposal Plan

    The logistical management of halogenated waste is critical for both environmental safety and laboratory budget management. Halogenated waste can cost up to three times more to dispose of than non-halogenated waste [1].

    • Strict Segregation: Never mix 3-Iodo-5-methyl-1,1'-biphenyl waste with non-halogenated organic solvents. Commingling ruins the potential for solvent recovery and drastically increases institutional disposal costs.

    • Container Compatibility: Collect halogenated waste exclusively in high-density polyethylene (HDPE) containers (e.g., 20L white poly carboys). Do not use metal safety cans. Halogenated organics can slowly dissociate, generating hydroiodic acid (HI) or hydrochloric acid (HCl), which rapidly corrode metal containers and lead to catastrophic leaks [1], [4].

    • Incineration Logistics: Final disposal must be conducted via high-temperature thermal treatment. Environmental standards dictate that halogenated biphenyls must be incinerated at temperatures exceeding 1200 K. Lower temperatures risk incomplete combustion and the subsequent generation of highly toxic polyhalogenated dibenzodioxins and dibenzofurans (PCDDs/Fs) [2].

    Emergency Response: Spill Protocol

    In the event of a localized spill inside the fume hood:

    • Isolate: Lower the fume hood sash immediately to maximize containment and increase face velocity.

    • Absorb: Cover the solid or solubilized spill with an inert, dry absorbent material (e.g., vermiculite or clay-based absorbents). Do not use combustible materials like paper towels for bulk absorption, as iodinated organics can lower autoignition temperatures.

    • Collect: Sweep the absorbent into a resealable polyethylene bag using a non-sparking tool.

    • Tag: Label strictly as "Hazardous Waste - Halogenated Organic Spill" and request an immediate pickup from your Environmental Health and Safety (EH&S) department.

    References

    • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories." Campus Operations. Available at: [Link]

    • Madridge Publishers. "Halogenated Wastes Safe Disposal: Polychlorinated biphenyls." International Journal of Petrochemistry and Research. Available at: [Link]

    • National Institutes of Health (NIH). "Halogen Bonding Interactions of Polychlorinated Biphenyls and the Potential for Thyroid Disruption." PubMed Central (PMC). Available at: [Link]

    • Washington State University Environmental Health & Safety. "Halogenated Solvents Waste Management." Available at: [Link]

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.